Enpp-1-IN-1
Description
Properties
IUPAC Name |
7-methoxy-4-[4-[(sulfamoylamino)methyl]phenyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-23-14-6-7-16-15(8-9-19-17(16)10-14)13-4-2-12(3-5-13)11-20-24(18,21)22/h2-10,20H,11H2,1H3,(H2,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJMNZDIQDULLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)C3=CC=C(C=C3)CNS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of ENPP1 inhibitors, with a focus on their role in cancer immunotherapy. Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of innate immunity and a promising therapeutic target. This document details the biochemical pathways modulated by ENPP1, the consequences of its inhibition, and the experimental methodologies used to characterize ENPP1 inhibitors.
Core Mechanism of Action: A Dual Approach to Immuno-Oncology
ENPP1 is a type II transmembrane glycoprotein that plays a pivotal role in regulating the tumor microenvironment through two primary mechanisms, both of which are therapeutically targeted by ENPP1 inhibitors.[1]
Regulation of the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often present in cancer cells due to genomic instability.[2] Upon activation, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[2] cGAMP then binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines that promote an anti-tumor immune response.[2]
ENPP1 acts as a negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby preventing the activation of STING in bystander immune cells within the tumor microenvironment.[3][4] By inhibiting ENPP1, small molecules like ENPP1-IN-1 prevent the degradation of extracellular cGAMP, leading to enhanced STING activation and a more robust anti-tumor immune response.[4][5] This mechanism effectively "re-awakens" the innate immune system to recognize and attack cancer cells.
Modulation of Adenosine Signaling
In addition to its role in cGAMP hydrolysis, ENPP1 also hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP).[6] AMP is subsequently converted to adenosine by other ectonucleotidases such as CD73.[6] Adenosine is a potent immunosuppressive molecule in the tumor microenvironment, where it binds to receptors on immune cells and inhibits their anti-tumor functions.[7]
By blocking ENPP1's hydrolysis of ATP, ENPP1 inhibitors contribute to a reduction in the production of immunosuppressive adenosine.[8] This dual mechanism of action—boosting the immunostimulatory cGAS-STING pathway while simultaneously dampening the immunosuppressive adenosine pathway—makes ENPP1 an attractive target for cancer immunotherapy.[8]
Quantitative Data for ENPP1 Inhibitors
The potency and selectivity of ENPP1 inhibitors are critical parameters in their development as therapeutic agents. The following tables summarize key quantitative data for several representative ENPP1 inhibitors.
| Inhibitor | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Reference |
| ENPP1-IN-1 (unspecified) | ENPP1 | Enzymatic | pNP-TMP / cGAMP | Nanomolar range | - | [9] |
| RBS2418 | ENPP1 | Enzymatic | cGAMP | - | 0.14 | [1] |
| RBS2418 | ENPP1 | Enzymatic | ATP | - | 0.13 | [1] |
| Compound 31 | ENPP1 | Enzymatic | - | - | - | [10] |
| SR-8314 | ENPP1 | Enzymatic | - | - | 79 | [11] |
| MV-626 | ENPP1 | Cellular | cGAMP | - | - | [11] |
| ISM5939 | ENPP1 | In vivo | - | - | - | [12] |
Note: Data for "ENPP1-IN-1" is often presented generically for a class of inhibitors rather than a specific, publicly disclosed compound. The table reflects this by indicating a nanomolar range as reported in a representative study.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the science behind ENPP1 inhibition.
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by ENPP1 and its inhibitors.
Experimental Workflows
The following diagrams outline typical experimental workflows for the discovery and characterization of ENPP1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ENPP1 inhibitor activity. The following sections provide overviews of key experimental protocols.
ENPP1 Enzymatic Activity Assay (Fluorescence-based)
This protocol describes a common method for measuring the enzymatic activity of ENPP1 and the inhibitory potential of test compounds using a fluorogenic substrate.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM CaCl₂, 10 µM ZnCl₂)
-
Fluorogenic ENPP1 substrate (e.g., a masked fluorescein-AMP conjugate)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the diluted test compounds.
-
Add the ENPP1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic ENPP1 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).
-
The rate of the reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular cGAMP Hydrolysis Assay
This assay measures the ability of an ENPP1 inhibitor to prevent the degradation of extracellular cGAMP by cells expressing ENPP1.
Materials:
-
ENPP1-expressing cell line (e.g., HEK293T cells overexpressing ENPP1)
-
Cell culture medium
-
cGAMP
-
Test compounds
-
LC-MS/MS system for cGAMP quantification
Procedure:
-
Seed the ENPP1-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).
-
Add a known concentration of cGAMP to the cell culture medium.
-
Incubate for a set time period (e.g., 4 hours) to allow for cGAMP hydrolysis.
-
Collect the cell culture supernatant.
-
Quantify the remaining cGAMP in the supernatant using a validated LC-MS/MS method.[7]
-
Calculate the percent inhibition of cGAMP hydrolysis for each compound concentration and determine the IC50 value.
In Vivo Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in a mouse model with a competent immune system.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma)
-
ENPP1 inhibitor formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
(Optional) Anti-PD-1 or other checkpoint inhibitor antibody
Procedure:
-
Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor alone, checkpoint inhibitor alone, combination therapy).
-
Administer the ENPP1 inhibitor and other treatments according to the planned dosing schedule and route.
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, or when tumors reach a pre-defined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the treatments.
Conclusion
ENPP1 inhibitors represent a promising new class of cancer immunotherapies with a unique dual mechanism of action. By enhancing the cGAS-STING pathway and reducing immunosuppressive adenosine, these agents have the potential to convert "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction. The in-depth technical understanding of their mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and successful clinical translation of this exciting therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENPP1 | Insilico Medicine [insilico.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 11. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI - ecancer [ecancer.org]
Enpp-1-IN-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme in the regulation of extracellular nucleotide metabolism and has emerged as a critical negative regulator of the cGAS-STING pathway, a central component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses. Consequently, inhibitors of ENPP1 are being actively pursued as novel cancer immunotherapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of Enpp-1-IN-1, a selective ENPP1 inhibitor. Detailed experimental protocols for its synthesis and biological characterization are provided, along with a summary of its key quantitative data. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action and evaluation.
Introduction to ENPP1 and its Role in the cGAS-STING Pathway
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[1][2] More recently, ENPP1 has been identified as the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the stimulator of interferon genes (STING) pathway.[3] The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.
Upon detection of cytosolic DNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of cGAMP.[3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] These cytokines, in turn, promote the recruitment and activation of immune cells, such as T cells, leading to an anti-tumor immune response.
ENPP1, present on the cell surface, hydrolyzes extracellular cGAMP, thereby terminating the STING signal and suppressing the anti-tumor immune response.[3] High expression of ENPP1 has been correlated with poor prognosis in several cancers.[4] Therefore, inhibiting ENPP1 represents a promising therapeutic strategy to enhance the cGAMP-STING-mediated anti-tumor immunity.
Discovery of this compound
This compound (also known as UUN28589 and MV 658) was identified as a selective inhibitor of ENPP1 through research efforts aimed at discovering small molecules that can modulate the cGAS-STING pathway for therapeutic benefit in oncology. The discovery of this compound is detailed in the patent WO2019046778A1, where it is described in Example 55.[3][4][5][6][7]
Synthesis of this compound
The synthesis of this compound, with the formal name N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide, involves a multi-step process. The following is a representative synthetic route based on established chemical principles for the formation of the quinoline and sulfonamide moieties.
Chemical Structure:
Overall Reaction Scheme:
A plausible synthetic route involves the preparation of a key intermediate, (4-(7-methoxyquinolin-4-yl)phenyl)methanamine, followed by sulfamoylation.
Step 1: Synthesis of 4-(7-methoxyquinolin-4-yl)benzonitrile
This step can be achieved via a Suzuki coupling reaction between a 4-halo-7-methoxyquinoline and 4-cyanophenylboronic acid.
Step 2: Reduction of 4-(7-methoxyquinolin-4-yl)benzonitrile to (4-(7-methoxyquinolin-4-yl)phenyl)methanamine
The nitrile group is reduced to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Step 3: Sulfamoylation of (4-(7-methoxyquinolin-4-yl)phenyl)methanamine
The final step involves the reaction of the primary amine with a sulfamoylating agent, such as sulfamoyl chloride, in the presence of a base to yield this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Substrate/Assay Conditions | Reference |
| Ki | ≤100 nM | Hydrolysis of 2'3'-cGAMP | [3] |
| Ki | 100-1000 nM | Hydrolysis of p-nitrophenyl 5'-adenosine monophosphate (AMP-pNP) | [3] |
Experimental Protocols
ENPP1 Inhibition Assay (Hydrolysis of 2'3'-cGAMP)
This protocol describes a general method for assessing the inhibitory activity of compounds against ENPP1-mediated hydrolysis of 2'3'-cGAMP.
Materials:
-
Recombinant human ENPP1
-
2'3'-cGAMP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 200 µM ZnCl₂
-
This compound (or other test inhibitors)
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel)
-
Developing solvent for TLC
-
Phosphorimager or other suitable detection system (if using radiolabeled cGAMP)
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ENPP1, and the test inhibitor (this compound) at various concentrations.
-
Initiate the reaction by adding 2'3'-cGAMP to the mixture.
-
Incubate the reaction at 37°C for a specified period (e.g., 20 hours).
-
Stop the reaction (e.g., by adding EDTA or heating).
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the product (hydrolyzed cGAMP) from the substrate.
-
Visualize and quantify the amount of hydrolyzed cGAMP. If using radiolabeled cGAMP, this can be done using a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value.[5]
IFN-β Transcription Assay
This protocol outlines a general method to measure the effect of ENPP1 inhibition on IFN-β transcription in response to cGAMP stimulation in cells.
Materials:
-
Human foreskin fibroblast (HFF-1) cells or other suitable cell line
-
Cell culture medium and reagents
-
2'3'-cGAMP
-
This compound (or other test inhibitors)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Quantitative PCR (qPCR) machine and reagents (primers and probes for IFN-β and a housekeeping gene)
Procedure:
-
Seed HFF-1 cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified pre-incubation time.
-
Stimulate the cells with 2'3'-cGAMP.
-
Incubate the cells for a further period (e.g., 4-6 hours) to allow for IFN-β gene transcription.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using primers and probes specific for IFN-β and a housekeeping gene (for normalization).
-
Analyze the qPCR data to determine the relative expression levels of IFN-β mRNA in response to treatment with this compound.[3]
Visualizations
Signaling Pathways
Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1 and this compound.
Experimental Workflows
Caption: Workflow for the ENPP1 inhibition assay.
Caption: Workflow for the IFN-β transcription assay.
Conclusion
This compound is a valuable tool compound for studying the biological roles of ENPP1 and a promising lead for the development of novel cancer immunotherapies. Its ability to selectively inhibit ENPP1 and enhance STING-dependent IFN-β transcription underscores the therapeutic potential of targeting this pathway. This technical guide provides a comprehensive resource for researchers in the field, detailing the discovery, synthesis, and biological evaluation of this compound. The provided protocols and visualizations are intended to facilitate further research and development of ENPP1 inhibitors for the benefit of patients with cancer and other immune-related diseases.
References
- 1. GSRS [precision.fda.gov]
- 2. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 3. musechem.com [musechem.com]
- 4. glpbio.com [glpbio.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. glpbio.com [glpbio.com]
- 7. szabo-scandic.com [szabo-scandic.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Function of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in Cancer
Introduction
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a type II transmembrane glycoprotein, is a key enzyme in extracellular nucleotide metabolism. While historically studied for its roles in bone mineralization and insulin signaling, ENPP1 has emerged as a critical regulator in oncology.[1][2] It is frequently overexpressed in various solid tumors, where it contributes to an aggressive clinical course, metastasis, and therapeutic resistance.[3][4] ENPP1's multifaceted functions, particularly its ability to modulate powerful anti-tumor immune pathways, have positioned it as a high-priority target for novel cancer immunotherapies.[5][6] This guide provides a comprehensive overview of ENPP1's mechanisms in cancer, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Functions of ENPP1 in Cancer
ENPP1 exerts its pro-tumorigenic effects through two primary enzymatic activities: the hydrolysis of 2’3’-cyclic GMP-AMP (cGAMP) and the hydrolysis of adenosine triphosphate (ATP). These actions profoundly reshape the tumor microenvironment (TME) to favor immune evasion and tumor progression.
Innate Immune Suppression via cGAS-STING Pathway Inhibition
The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical innate immune mechanism for detecting cancer.[2] Genomic instability within cancer cells leads to the accumulation of cytosolic double-stranded DNA (dsDNA), which is sensed by cGAS.[3][7] This triggers the synthesis of the second messenger cGAMP.[2] Cancer cells can export cGAMP into the extracellular space, where it acts as a potent immunotransmitter to activate the STING pathway in adjacent immune cells (like dendritic cells) and stromal cells, culminating in a type I interferon response and a robust anti-tumor T-cell attack.[7][8][9]
ENPP1 functions as a dominant negative regulator—an innate immune checkpoint—of this pathway.[10][11] By efficiently hydrolyzing extracellular cGAMP to AMP and GMP, ENPP1 effectively eliminates this crucial danger signal, preventing paracrine STING activation and dampening anti-tumor immunity.[12][13] This mechanism allows tumors to evade immune surveillance, promoting their growth and survival.[10][14] The loss or inhibition of ENPP1 restores extracellular cGAMP levels, reactivates STING signaling, increases immune cell infiltration, and can render tumors sensitive to immunotherapy.[14][15]
Promotion of an Immunosuppressive TME via Purinergic Signaling
In addition to degrading cGAMP, ENPP1 hydrolyzes extracellular ATP, a pro-inflammatory molecule often released by dying cancer cells in the TME.[2][16] ENPP1 converts ATP into AMP and inorganic pyrophosphate (PPi).[2] The resulting AMP is subsequently hydrolyzed by the ecto-5'-nucleotidase CD73 (NT5E) into adenosine.[2][14]
Extracellular adenosine is a potent immunosuppressive molecule that signals through adenosine receptors (e.g., A2A, A2B) on immune cells.[3] This signaling cascade impairs the function of cytotoxic T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5][17] By generating adenosine, ENPP1 contributes to a highly immunosuppressive TME, further protecting the tumor from immune-mediated destruction.[3][5] Therefore, ENPP1 acts at the apex of the adenosine-generating pathway, complementing the function of CD39 (which converts ATP/ADP to AMP).[3]
Role in Metastasis, Invasion, and Drug Resistance
High expression of ENPP1 is strongly correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis across multiple cancers, including breast, lung, ovarian, and bladder cancer.[3][12][18][19]
-
Metastasis and Invasion: ENPP1 promotes cancer cell migration, invasion, and metastasis.[1][14] This may be partly mediated by its role in inducing an epithelial-mesenchymal transition (EMT)-like phenotype and promoting cancer stem cell (CSC) characteristics.[1][19] By suppressing anti-tumor immunity, ENPP1 allows cancer cells to survive and establish distant metastatic colonies.[10][20] Studies have shown that ENPP1 levels are often highest in metastatic lesions compared to primary tumors.[3]
-
Therapeutic Resistance: Elevated ENPP1 expression is linked to resistance to both chemotherapy and immunotherapy.[14][18]
-
Chemotherapy Resistance: In bladder cancer, high ENPP1 expression correlates with resistance to chemotherapies like gemcitabine and cytarabine.[18] Overexpression of ENPP1 can enhance resistance to apoptosis by modulating BAX/Bcl-2 levels.[18]
-
Immunotherapy Resistance: As an innate immune checkpoint, ENPP1 is a key mechanism of resistance to immune checkpoint blockade (ICB), such as anti-PD-1/PD-L1 therapies.[14][21] High ENPP1 levels are associated with "cold," non-T-cell-infiltrated tumors that do not respond to ICB.[9] Conversely, low ENPP1 expression predicts a favorable response to anti-PD-1 therapy in breast cancer patients.[10][11]
-
Quantitative Data on ENPP1 Function and Expression
Table 1: ENPP1 Expression and Prognostic Significance in Various Cancers
| Cancer Type | ENPP1 Expression Status | Correlation with Clinical Outcome | Reference(s) |
| Breast Cancer | Frequently overexpressed, especially in metastatic disease. | High expression correlates with poor disease-free survival, increased metastasis, and resistance to anti-PD-1 therapy. | [3][10][19] |
| Lung Cancer | Upregulated in tumor tissues compared to normal lung. | High expression associated with increased malignancy, EMT, and CSC features. | [1][19] |
| Bladder Cancer | Overexpressed in tumor tissues. | Correlates with tumor progression, M2 macrophage infiltration, and resistance to gemcitabine/cytarabine. | [18] |
| Ovarian Cancer | High expression detected in tumor cells. | Associated with poor prognosis. | [3][12] |
| Glioblastoma | High expression levels detected. | Associated with a more aggressive clinical course. | [3] |
| Liver Cancer | Downregulated in some analyses. | Downregulation associated with poor prognosis in some contexts, suggesting a complex role. | [1] |
Table 2: Kinetic Parameters of Human ENPP1
| Substrate | Michaelis Constant (Km) | Notes | Reference(s) |
| ATP | ~50-100 µM | ENPP1 efficiently hydrolyzes ATP. | [22][23] |
| 2’3’-cGAMP | ~0.4-1.5 µM | ENPP1 shows a much higher affinity (lower Km) for cGAMP compared to ATP, highlighting its potent role in regulating the STING pathway. | [22][23] |
Experimental Protocols for Studying ENPP1
ENPP1 Enzymatic Activity Assay (Colorimetric - Malachite Green)
This protocol measures the phosphodiesterase activity of ENPP1 by quantifying the release of inorganic phosphate (Pi) from its substrates.
Principle: ENPP1 hydrolyzes ATP to AMP and pyrophosphate (PPi). An inorganic pyrophosphatase is added to convert PPi into two molecules of Pi. The total Pi is then detected using a malachite green molybdate reagent, which forms a colored complex that can be measured spectrophotometrically.[24][25]
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂), recombinant ENPP1 enzyme (e.g., 100-500 pM), and inorganic pyrophosphatase.
-
Initiate Reaction: Add the substrate (e.g., 10-100 µM ATP) to each well to start the reaction. For inhibitor screening, pre-incubate the enzyme with test compounds before adding the substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop and Detect: Terminate the reaction by adding the malachite green reagent. This reagent typically contains malachite green, ammonium molybdate, and a stabilizing agent in an acidic solution.
-
Readout: After a short incubation for color development (e.g., 15-20 minutes), measure the absorbance at ~620-650 nm using a plate reader.
-
Quantification: Calculate the amount of Pi produced by comparing the absorbance values to a standard curve generated with known concentrations of phosphate.
cGAMP Hydrolysis Assay (Fluorescence Polarization)
The Transcreener® AMP²/GMP² Assay is a high-throughput method ideal for measuring cGAMP hydrolysis.
Principle: This is a competitive immunoassay. The assay uses an antibody that binds to AMP/GMP and a fluorescent tracer. AMP/GMP produced by ENPP1-mediated hydrolysis of cGAMP displaces the tracer from the antibody, causing a decrease in fluorescence polarization (FP).[23][26]
Methodology:
-
Enzymatic Reaction: Incubate recombinant ENPP1 with its substrate, 2’3’-cGAMP (e.g., 10 µM), in an appropriate reaction buffer.
-
Detection: Stop the reaction and add the Transcreener detection mix, which contains the AMP/GMP antibody and a fluorescent tracer.
-
Readout: After incubation, measure the fluorescence polarization on a compatible plate reader. A lower FP value indicates higher AMP/GMP production and thus higher ENPP1 activity.
-
Analysis: The change in mP (millipolarization) units is proportional to the amount of cGAMP hydrolyzed.
Cell-Based Assays
-
Cell Proliferation Assay: Seed ENPP1-overexpressing or knockdown/knockout cancer cells (e.g., MDA-MB-231, 4T1) at a low density. Monitor cell growth over several days using methods like MTT, crystal violet staining, or live-cell imaging.
-
Transwell Migration/Invasion Assay: Plate cancer cells in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays). The lower chamber contains a chemoattractant (e.g., serum-containing media). After incubation (e.g., 24-48 hours), quantify the number of cells that have migrated/invaded to the bottom of the insert by staining and microscopy.
-
Immunohistochemistry (IHC): Analyze ENPP1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. The protocol involves deparaffinization, antigen retrieval, blocking, incubation with a primary antibody specific to ENPP1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP), and finally, visualization with a chromogenic substrate (e.g., DAB).
Conclusion and Therapeutic Implications
ENPP1 is a pivotal enzyme that orchestrates an immunosuppressive and pro-metastatic tumor microenvironment. By hydrolyzing the immunotransmitter cGAMP and producing the immunosuppressant adenosine, it effectively dismantles two critical anti-tumor pathways. The strong correlation between high ENPP1 expression, poor prognosis, and resistance to therapy underscores its significance as a therapeutic target.[3][11]
The development of potent and selective small-molecule inhibitors of ENPP1 is a promising therapeutic strategy.[6][15] By blocking ENPP1, these inhibitors can:
-
Restore extracellular cGAMP levels to reactivate STING-dependent anti-tumor immunity.[8]
-
Reduce the production of immunosuppressive adenosine.[14]
-
Potentiate the efficacy of immune checkpoint inhibitors, PARP inhibitors, and radiotherapy.[8][15]
Several ENPP1 inhibitors are currently in preclinical and clinical development, offering the potential to turn "cold" tumors "hot" and overcome a major mechanism of immunotherapy resistance.[5][21] Future research will focus on optimizing these inhibitors, identifying patient populations most likely to benefit, and exploring rational combination therapies to leverage the full therapeutic potential of targeting ENPP1 in cancer.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Researchers uncover on/off switch for breast cancer metastasis - ecancer [ecancer.org]
- 10. pnas.org [pnas.org]
- 11. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Human antibodies targeting ENPP1 as candidate therapeutics for cancers [frontiersin.org]
- 13. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metastasis and immune evasion from extracellular cGAMP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 16. mskcc.org [mskcc.org]
- 17. researchgate.net [researchgate.net]
- 18. ENPP1 promotes immune suppression, drug resistance, and adverse outcomes in bladder cancer: Potential for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. biocompare.com [biocompare.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
Enpp-1-IN-1: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpp-1-IN-1 is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key enzyme in the regulation of extracellular nucleotide signaling. ENPP1 has emerged as a critical therapeutic target, primarily due to its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1, this compound prevents the degradation of 2'3'-cGAMP, thereby enhancing STING-mediated innate immune responses. This guide provides an in-depth overview of the target specificity and selectivity of this compound, along with detailed experimental protocols and pathway diagrams to support further research and drug development efforts.
Target Specificity and Potency of this compound
This compound demonstrates high affinity and inhibitory activity against ENPP1. The potency of this inhibitor has been quantified through various biochemical assays, primarily measuring the inhibition of the hydrolysis of ENPP1 substrates.
Quantitative Inhibition Data
The inhibitory activity of this compound against ENPP1 has been determined using both the natural substrate 2'3'-cGAMP and a synthetic ATP analog, p-nitrophenyl 5'-adenosine monophosphate (AMP-pNP). The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Substrate | Inhibition Constant (Ki) | Assay Type |
| 2'3'-cGAMP | ≤100 nM[1] | Enzyme Assay |
| p-nitrophenyl 5'-adenosine monophosphate (AMP-pNP) | 100-1,000 nM[1] | Enzyme Assay |
These values indicate that this compound is a potent inhibitor of ENPP1, with a strong preference for inhibiting the hydrolysis of the physiological substrate 2'3'-cGAMP.
Selectivity Profile
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the potentiation of the cGAS-STING signaling pathway. This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage.
cGAS-STING Signaling Pathway
References
Foundational Research on ENPP1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in innate immunity and a promising target for cancer immunotherapy. This transmembrane glycoprotein is the primary hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway.[1][2] By degrading extracellular cGAMP, ENPP1 acts as an immune checkpoint, dampening anti-tumor immune responses.[1][2] Consequently, the development of potent and selective ENPP1 inhibitors has become a significant focus of research to enhance STING-mediated anti-cancer immunity.[3][4] This technical guide provides an in-depth overview of the foundational research on ENPP1 inhibitors, including their mechanism of action, key experimental data, and detailed protocols for essential assays.
The Role of ENPP1 in the cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection.[1] Upon binding to dsDNA, cGAS synthesizes cGAMP, which acts as a second messenger.[1] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][5] These cytokines, in turn, promote the recruitment and activation of immune cells, such as dendritic cells and T cells, to mount an effective anti-tumor response.[6]
ENPP1 is a type II transmembrane glycoprotein that negatively regulates this pathway by hydrolyzing extracellular cGAMP, thereby preventing paracrine STING activation in surrounding immune cells.[2][7] Elevated ENPP1 expression has been observed in various cancers and is often associated with a poor prognosis and resistance to immune checkpoint inhibitors.[8][9] By inhibiting ENPP1, the concentration of extracellular cGAMP can be increased, leading to enhanced STING activation and a more robust anti-tumor immune response.[10]
Quantitative Data on ENPP1 Inhibitors
A growing number of small molecule ENPP1 inhibitors are in preclinical and clinical development. The following tables summarize key quantitative data for some of these compounds.
Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
| Compound | Target | Substrate | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |
| Compound 32 | Mouse ENPP1 | cGAMP | - | < 2 | pH 7.4, 3 nM ENPP1, 5 µM cGAMP | [2] |
| QS1 | Human ENPP1 | ATP | 36 | 1600 | pH 7.4, cGAMP as substrate | [2] |
| STF-1623 | Human ENPP1 | cGAMP | 149 ± 20 | - | Luminescence-based assay | [11][12] |
| SR-8314 | Human ENPP1 | - | - | 79 | - | [6] |
| MV-626 | Human ENPP1 | cGAMP | - | - | Prevents hydrolysis | [6] |
| OC-1 | Human ENPP1 | - | - | < 10 | Luminescence-based enzymatic assay | [13] |
| Compound 31 | Human ENPP1 | - | 14.68 | - | Pyrrolopyrimidinone core | [14] |
| E-3 (NCI-14465) | Human ENPP1 | 2',3'-cGAMP | 26,400 | - | Luminescence-based assay | [15] |
| C-29 | Human ENPP1 | 2',3'-cGAMP | 19,400 | - | Dual CdnP/ENPP1 inhibitor | [15] |
Table 2: Cellular Activity and In Vivo Efficacy of Selected ENPP1 Inhibitors
| Compound | Cell Line | Assay | Endpoint | In Vivo Model | Efficacy | Reference |
| Compound 32 | E0771 | Tumor Growth | Tumor growth delay | Breast cancer mouse model | Significant delay in tumor growth | [2] |
| SR-8314 | - | T-cell infiltration | Increased CD3+, CD4+, and CD8+ T cells | - | Anti-tumor activity | [6] |
| Unnamed Candidate | CT-26 | Tumor Growth Inhibition (TGI) | 53% TGI (monotherapy), 81% TGI (with anti-PD-L1) | Colorectal cancer syngeneic mouse model | Potent anti-cancer efficacy | [16] |
| OC-1 | CT26, MC38 | Tumor Growth Inhibition (TGI) | 20-40% TGI (monotherapy), ~75% TGI (with anti-PD-1) | Syngeneic mouse tumor models | Promising anti-tumor activity | [13] |
| STF-1623 | - | Tumor Growth | Blocks progression | Breast, pancreatic, colon, and brain cancer models | Robust anti-tumor and anti-metastatic effects | [12][17] |
| ISM Compound | MC38 | Tumor Growth Inhibition (TGI) | 67% TGI (single dose) | Syngeneic mouse model | Strong anti-tumor activity | [18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in foundational ENPP1 inhibitor research.
ENPP1 Enzymatic Activity Assays
Several methods are employed to measure the enzymatic activity of ENPP1 and the potency of its inhibitors.
This assay relies on the hydrolysis of the artificial substrate pNP-TMP by ENPP1, which releases the chromophore p-nitrophenolate.[3][19]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the ENPP1 inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of cell lysate containing ENPP1 or purified rhENPP1 to each well.[3]
-
Add 80 µL of assay buffer containing the desired concentration of the inhibitor.
-
Initiate the reaction by adding 10 µL of 1 mM pNP-TMP substrate to each well.[3]
-
Measure the absorbance at 405 nm every minute for 60 minutes using a microplate reader.[3]
-
Calculate the rate of p-nitrophenolate production to determine ENPP1 activity.
-
This high-throughput assay directly measures the AMP and GMP produced from the hydrolysis of ATP or cGAMP, respectively.[4][20][21]
-
Materials:
-
Procedure:
-
Dispense the ENPP1 enzyme into the wells of a 384-well plate.
-
Add the ENPP1 inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (ATP or cGAMP).
-
Incubate the reaction for 60 minutes at room temperature.[21]
-
Stop the reaction by adding the Transcreener® AMP²/GMP² Detection Mix, which contains an AMP/GMP antibody and a fluorescent tracer.
-
Incubate for 60-90 minutes to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization indicates the displacement of the tracer by the AMP/GMP product.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of ENPP1 inhibitors in a more physiologically relevant context.[22]
This assay utilizes a THP-1 cell line engineered to express a luciferase reporter gene under the control of an IRF-inducible promoter, allowing for the quantification of STING pathway activation.[16]
-
Materials:
-
THP-1 Dual™ KI-hSTING-R232 cells (InvivoGen)
-
ENPP1 inhibitor compounds
-
2'3'-cGAMP
-
Cell culture medium (RPMI 1640, 10% FBS)
-
Luciferase assay reagent
-
96-well white microplate
-
Luminometer
-
-
Procedure:
-
Seed THP-1 Dual reporter cells in a 96-well plate.
-
Treat the cells with the ENPP1 inhibitor at various concentrations.
-
Stimulate the cells with extracellular 2'3'-cGAMP.
-
Incubate for 24 hours.
-
Measure the luciferase activity using a luminometer. An increase in luminescence indicates activation of the STING pathway.
-
In Vivo Efficacy Studies
Animal models are essential for evaluating the anti-tumor efficacy and pharmacokinetic properties of ENPP1 inhibitors.[13]
-
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Syngeneic tumor cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, E0771 breast cancer)[2][13][16]
-
ENPP1 inhibitor formulation (for oral or intravenous administration)
-
Immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies)
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor monotherapy, anti-PD-1 monotherapy, combination therapy).
-
Administer the treatments according to the predetermined schedule and dosage.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and harvest tumors and other tissues for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Conclusion and Future Directions
The foundational research on ENPP1 inhibitors has firmly established ENPP1 as a key negative regulator of the cGAS-STING pathway and a promising target for cancer immunotherapy. The development of potent and selective small molecule inhibitors has demonstrated significant anti-tumor activity in preclinical models, both as monotherapy and in combination with immune checkpoint blockade.[13][16] Several ENPP1 inhibitors are now advancing into clinical trials, with early data suggesting a favorable safety profile and potential for therapeutic benefit.[10][23]
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of ENPP1 inhibitors, identifying predictive biomarkers to select patients most likely to respond to treatment, and exploring novel combination strategies with other immunotherapies and standard-of-care treatments.[24] The continued investigation into the multifaceted roles of ENPP1 in the tumor microenvironment will undoubtedly pave the way for innovative and more effective cancer therapies.
References
- 1. rhENPP1 activity assay [bio-protocol.org]
- 2. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1 enzyme activity assay [bio-protocol.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00187B [pubs.rsc.org]
- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 15. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. ENPP1 | Insilico Medicine [insilico.com]
- 19. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Study Establishes ENPP1 As A Biomarker For Immunotherapy Benefit [bio-itworld.com]
Methodological & Application
Application Notes and Protocols for Enpp-1-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It hydrolyzes extracellular ATP to generate inorganic pyrophosphate (PPi), a key inhibitor of calcification. More recently, ENPP1 has been identified as a major hydrolase of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1][2] By degrading cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING pathway, making it a promising therapeutic target for cancer immunotherapy.[1][2][3] Inhibition of ENPP1 can enhance STING-mediated anti-tumor immunity.[3][4]
This document provides detailed protocols and application notes for the in vitro characterization of ENPP1 inhibitors, with a focus on a representative compound, Enpp-1-IN-1. The provided methodologies are designed to be robust and suitable for high-throughput screening (HTS) and lead optimization efforts.
Signaling Pathway
ENPP1 negatively regulates the cGAS-STING signaling pathway by hydrolyzing cGAMP. Inhibition of ENPP1 activity leads to increased levels of cGAMP, which can then bind to and activate STING, ultimately resulting in the production of type I interferons and other pro-inflammatory cytokines that drive an anti-tumor immune response.
Caption: ENPP1-mediated regulation of the cGAS-STING pathway.
Experimental Protocols
Several in vitro assay formats can be employed to determine the potency and mechanism of action of ENPP1 inhibitors. Below are detailed protocols for a fluorescence-based assay and a colorimetric assay.
Fluorescence-Based ENPP1 Inhibition Assay
This assay utilizes a fluorogenic substrate, such as Tokyo Green™-mAMP (TG-mAMP), which upon cleavage by ENPP1, releases a fluorescent molecule that can be quantified.[5][6][7] This method is highly sensitive and amenable to high-throughput screening.
Materials:
-
Recombinant Human ENPP1 Enzyme
-
ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
Fluorogenic Substrate (e.g., TG-mAMP)
-
This compound (or other test inhibitors)
-
Positive Control Inhibitor (e.g., ENPP1 Inhibitor C)[5]
-
DMSO
-
Black, low-volume 384-well or 96-well plates
-
Fluorescence plate reader (Excitation/Emission = 485/520 nm for Tokyo Green™)[5]
Experimental Workflow:
Caption: Workflow for the fluorescence-based ENPP1 inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare 1X ENPP1 Assay Buffer by diluting a 10X stock with ultrapure water. Keep on ice.
-
Prepare serial dilutions of this compound and the positive control inhibitor in DMSO. Further dilute these in 1X ENPP1 Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Dilute the ENPP1 enzyme stock in cold 1X ENPP1 Assay Buffer to the desired working concentration (e.g., 200 pM).[8]
-
Dilute the fluorogenic substrate in 1X ENPP1 Assay Buffer to the desired working concentration.
-
-
Assay Protocol (384-well format):
-
Add 5 µL of the diluted this compound, positive control, or DMSO (for no inhibitor and 100% activity controls) to the wells of a black 384-well plate.
-
Add 10 µL of the diluted ENPP1 enzyme solution to all wells except the "no enzyme" control wells (add 10 µL of 1X Assay Buffer instead).
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the diluted fluorogenic substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Colorimetric ENPP1 Inhibition Assay
This assay uses a colorimetric substrate like p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP).[9][10] ENPP1 hydrolyzes pNP-TMP to release p-nitrophenolate, which is yellow and can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Recombinant Human ENPP1 Enzyme or cell lysate containing ENPP1[9]
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 130 mM NaCl, 1 mM CaCl₂, 5 mM KCl)[9]
-
Substrate: p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP)
-
This compound (or other test inhibitors)
-
DMSO
-
Clear 96-well plates
-
Spectrophotometer or plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and serial dilutions of the inhibitor as described in the fluorescence-based assay protocol.
-
Prepare a stock solution of pNP-TMP in deionized water (e.g., 10 mM).
-
-
Assay Protocol (96-well format):
-
In a clear 96-well plate, add 10 µL of the diluted inhibitor or DMSO control.
-
Add 80 µL of the assay buffer containing the ENPP1 enzyme.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of 10 mM pNP-TMP to each well for a final concentration of 1 mM.[9]
-
Incubate the plate at 37°C and monitor the change in absorbance at 405 nm every minute for 60 minutes using a microplate reader.[9]
-
-
Data Analysis:
-
Determine the reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC₅₀ value as described for the fluorescence-based assay.
-
Data Presentation
The potency of ENPP1 inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀). Below is a table summarizing hypothetical data for this compound and other reference compounds.
| Compound | Assay Type | Substrate | IC₅₀ (nM) |
| This compound | Fluorescence | TG-mAMP | 5.2 |
| This compound | Colorimetric | pNP-TMP | 8.1 |
| Enpp-1-IN-19 | Luminescence | cGAMP | 68[11] |
| Enpp-1-IN-20 | Cell-based | - | 8.8[12] |
| E-54 | Luminescence | cGAMP | 13,600[1] |
| E-27 | Luminescence | cGAMP | 16,300[1] |
Troubleshooting and Considerations
-
Enzyme Activity: Ensure the recombinant ENPP1 is active. Titrate the enzyme to determine an optimal concentration that yields a robust signal within the linear range of the assay.[13]
-
Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate determination of competitive inhibitor potency.
-
DMSO Tolerance: High concentrations of DMSO can inhibit enzyme activity. It is crucial to maintain a consistent and low final DMSO concentration across all wells.
-
Assay Robustness: For high-throughput screening, the Z'-factor should be calculated to assess the quality and reliability of the assay. A Z'-factor > 0.5 indicates an excellent assay.[7]
-
Physiological Substrates: While artificial substrates like pNP-TMP and TG-mAMP are convenient for HTS, it is important to confirm inhibitor potency using physiological substrates such as ATP or cGAMP.[14][15] This can be done using assays that measure the product, such as AMP/GMP, via methods like the Transcreener AMP²/GMP² assay.[13]
References
- 1. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ENPP1 | Insilico Medicine [insilico.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ENPP1 enzyme activity assay [bio-protocol.org]
- 10. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Enpp-1-IN-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Enpp-1-IN-1 in cell-based assays. This document outlines the biological context of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme, the mechanism of its inhibition, and detailed protocols for assessing inhibitor potency in a cellular environment.
Application Notes
Introduction to ENPP1
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[1][2] In the context of immunology and oncology, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[3][4][5]
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from cellular damage, such as in cancer cells.[4] Upon DNA detection, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[5] This response promotes the recruitment and activation of immune cells, such as T cells, to eliminate infected or cancerous cells.[4]
ENPP1 functions as an innate immune checkpoint by hydrolyzing extracellular cGAMP, thereby preventing it from activating the STING pathway in neighboring immune cells.[4][5] Many tumors overexpress ENPP1, which is thought to be a mechanism of immune evasion, allowing them to grow unchecked by the immune system.[4]
This compound: A Potent Inhibitor of ENPP1
Principle of the ENPP1 Cell-Based Assay
The cell-based assay for this compound is designed to quantify the inhibitor's ability to block ENPP1 activity and restore STING signaling in a cellular context. A common approach involves the use of a reporter cell line that expresses a reporter gene, such as luciferase or a fluorescent protein, under the control of an interferon-stimulated promoter (e.g., ISG54).
In this assay, cells are treated with varying concentrations of this compound. The cGAS-STING pathway is then stimulated, typically by the addition of exogenous cGAMP. If ENPP1 is active, it will degrade the cGAMP, leading to a low reporter signal. However, in the presence of an effective ENPP1 inhibitor like this compound, cGAMP will be protected from degradation, leading to robust STING activation and a high reporter signal. The potency of the inhibitor is determined by measuring the dose-dependent increase in the reporter signal.
Data Presentation
The potency of ENPP1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) values, which can be measured in both biochemical and cell-based assays. While specific data for this compound is not available, the following table summarizes the reported IC50 values for other potent ENPP1 inhibitors.
| Inhibitor | Assay Type | IC50 Value | Cell Line/Conditions |
| Enpp-1-IN-20 | Biochemical | 0.09 nM | Purified ENPP1 enzyme |
| Enpp-1-IN-20 | Cell-Based | 8.8 nM | Not specified |
| Enpp-1-IN-13 | Biochemical | 1.29 µM | Purified ENPP1 enzyme |
| ENPP1 Inhibitor C | Biochemical | 0.26 µM | Cell-free assay |
| Enpp-1-IN-21 | Biochemical | 0.45 µM | Purified ENPP1 enzyme |
Experimental Protocols
This section provides a detailed methodology for a cell-based assay to determine the potency of this compound using a STING reporter cell line.
Materials and Reagents
-
Cells: HEK293T or THP-1 cells stably expressing a STING-responsive luciferase reporter (e.g., ISG54-luciferase).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Plates: White, flat-bottom 96-well cell culture plates.
-
This compound: Stock solution in DMSO.
-
Stimulant: 2'3'-cGAMP sodium salt stock solution in nuclease-free water.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Bright-Glo™).
-
Luminometer: Plate reader capable of measuring luminescence.
Cell Culture and Plating
-
Maintain the STING reporter cell line in a 37°C incubator with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
On the day of the assay, harvest the cells and resuspend them in fresh culture medium.
-
Count the cells and adjust the density to 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours to allow the cells to adhere.
Assay Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Inhibitor Treatment: Add the diluted this compound to the appropriate wells of the cell plate. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stimulation: Prepare a working solution of 2'3'-cGAMP in culture medium. Add the cGAMP solution to all wells (except for the unstimulated control) to a final concentration that elicits a sub-maximal response.
-
Incubation: Incubate the plate at 37°C for 6-8 hours.
-
Luciferase Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
Data Analysis
-
Calculate Percentage of Activation:
-
Subtract the average luminescence of the unstimulated control from all other values.
-
Normalize the data to the vehicle control (DMSO + cGAMP), which is set to 100% activation.
-
Percentage of Activation = [(Luminescence_sample - Luminescence_unstimulated) / (Luminescence_vehicle - Luminescence_unstimulated)] * 100
-
-
Generate Dose-Response Curve: Plot the percentage of activation against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal response.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ENPP1's role in the cGAS-STING signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the ENPP1 cell-based assay.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. pnas.org [pnas.org]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of ENPP1-IN-1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system's response to cancer. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immunity.[1][2][3] ENPP1-IN-1 and other small molecule inhibitors of ENPP1 represent a promising therapeutic strategy to enhance anti-tumor immunity by increasing the concentration of cGAMP in the tumor microenvironment, thereby activating the STING pathway and promoting T-cell-mediated tumor destruction. These application notes provide detailed protocols for the use of ENPP1 inhibitors in preclinical animal models of cancer.
Mechanism of Action: ENPP1-IN-1 in the cGAS-STING Pathway
The cGAS-STING pathway is a critical component of the innate immune response to cytosolic DNA, which can be released from cancer cells due to genomic instability or cell death.
Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.
Quantitative Data Summary of ENPP1 Inhibitors in Animal Models
The following table summarizes the in vivo efficacy of various ENPP1 inhibitors in syngeneic mouse models.
| Inhibitor | Animal Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Monotherapy Tumor Growth Inhibition (TGI) | Combination Therapy (e.g., with anti-PD-1) TGI | Reference |
| AVA-NP-695 | BALB/c | 4T1 Breast Cancer | Oral Gavage | 6 mg/kg BID | Daily for 19 days | 44% | ~60% (with Paclitaxel) | [2] |
| OC-1 | BALB/c, C57BL/6 | CT26, MC38 Colorectal Cancer | Oral Gavage | Not specified | Not specified | 20-40% | ~75% (with anti-PD-1) | [1][4] |
| Unnamed Candidate 1 | BALB/c | CT26 Colorectal Cancer | Intravenous (IV) | 25 mg/kg | For 15 days | 53% | 81% (with anti-PD-L1) | [5] |
| Unnamed Candidate 2 | BALB/c | CT26 Colorectal Cancer | Oral Gavage | 25 mg/kg | For 15 days | 39% | 86% (with anti-PD-L1) | [5] |
| ISM Compound | C57BL/6 | MC38 Colorectal Cancer | Oral Gavage | 3-30 mg/kg BID | Not specified | 67% (single dose) | Dose-dependent increase with anti-PD-L1 | [6] |
| RBS2418 | C57BL/6 | Hepa1-6 Liver Cancer, GL261-luc Glioblastoma | Oral Gavage | Not specified | For 2 or 10 days | Significant reduction | Not specified | [7] |
| Compound [II] (Prodrug) | C57BL/6 | Pan02 Pancreatic Cancer | Not specified | Not specified | Not specified | 11% | 51% (with radiation) | [8] |
Experimental Protocols
Syngeneic Mouse Models
Syngeneic mouse models, which utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, are essential for evaluating immunotherapies like ENPP1 inhibitors.[9][10]
-
Cell Lines: 4T1 (mammary carcinoma, BALB/c), CT26 (colon carcinoma, BALB/c), MC38 (colon adenocarcinoma, C57BL/6).[1][11][12]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS or Hank's Balanced Salt Solution (HBSS) at the desired concentration for injection.[11][13] Perform a cell count and viability assessment using trypan blue exclusion.
-
Subcutaneous Implantation:
-
Orthotopic Implantation (4T1 Mammary Fat Pad):
Caption: General experimental workflow for in vivo efficacy studies of ENPP1 inhibitors.
Formulation and Administration of ENPP1-IN-1
The formulation and route of administration are critical for achieving optimal drug exposure and efficacy.
-
A common vehicle for oral administration of hydrophobic small molecules in mice is a mixture of DMSO, PEG400, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300/400, 5% Tween-80, and 45% saline.[15]
-
For compounds with poor solubility in aqueous solutions, a suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) in water can be used.[15][16]
-
Protocol:
-
Dissolve the ENPP1 inhibitor in a small amount of DMSO.
-
Add PEG400 and Tween-80 and vortex thoroughly.
-
Add saline or water dropwise while vortexing to form a stable solution or suspension.
-
Prepare fresh on the day of dosing.
-
-
For IP injection, the formulation should be sterile and isotonic.
-
A common vehicle is a mixture of DMSO and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid peritoneal irritation.
-
Protocol:
-
Dissolve the ENPP1 inhibitor in 100% DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration.
-
-
Oral Gavage: Administer the formulated inhibitor using a proper-sized gavage needle. The volume is typically 5-10 mL/kg body weight.[16]
-
Intraperitoneal Injection: Inject the formulated inhibitor into the lower right quadrant of the abdomen using a 25-27 gauge needle. The volume is typically 100-200 µL.
Assessment of Anti-Tumor Efficacy
-
Measure tumors 2-3 times per week using a digital caliper.[17]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[4][11][18]
-
The length is the longest dimension of the tumor, and the width is the dimension perpendicular to the length.[4]
-
Establish humane endpoints, such as a maximum tumor volume (e.g., 1500-2000 mm³) or signs of distress in the animals.[17][19]
-
Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100 .
Analysis of the Tumor Microenvironment
-
At the end of the study, euthanize mice and aseptically excise tumors.
-
Protocol:
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640 medium.
-
Digest the tissue with an enzyme cocktail (e.g., collagenase D, DNase I) at 37°C for 30-60 minutes with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[20]
-
Lyse red blood cells using an ACK lysis buffer.[20]
-
Wash the cells with PBS or FACS buffer (PBS with 2% FBS).
-
(Optional) Enrich for lymphocytes using a density gradient centrifugation method (e.g., Percoll or Ficoll).[20]
-
-
Protocol:
-
Count the isolated TILs and adjust the concentration to 1 x 10^6 cells per 100 µL.
-
Stain for cell viability using a live/dead stain (e.g., Zombie NIR, Propidium Iodide).[20]
-
Block Fc receptors with an anti-CD16/32 antibody to reduce non-specific antibody binding.
-
Stain with a panel of fluorophore-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, F4/80, Gr-1).[20][21]
-
For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells after surface staining, then stain with intracellular antibodies.
-
Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).[20]
-
Conclusion
The use of ENPP1-IN-1 and other ENPP1 inhibitors in preclinical animal models is a valuable tool for investigating their therapeutic potential in cancer immunotherapy. The protocols outlined in these application notes provide a comprehensive guide for researchers to design and execute in vivo studies to evaluate the efficacy and mechanism of action of this promising class of drugs. Careful attention to experimental detail, including the choice of animal model, drug formulation, and methods for assessing anti-tumor responses, is crucial for obtaining reliable and reproducible results.
References
- 1. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. ENPP1 | Insilico Medicine [insilico.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 10. 4T1 Syngeneic Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 11. Establishment of 4T1 Breast Cancer Mouse Model and Animal Administration [bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. animalcare.jhu.edu [animalcare.jhu.edu]
- 20. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 21. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ENPP-1-IN-1 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that has emerged as a critical innate immune checkpoint.[1][2] In the tumor microenvironment (TME), ENPP1 hydrolyzes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway.[3] The cGAS-STING pathway is a key component of the innate immune system, detecting cytosolic DNA (a common feature of cancer cells) and initiating a type I interferon response that promotes the recruitment and activation of cytotoxic T lymphocytes.[3] By degrading extracellular cGAMP, ENPP1 dampens this anti-tumor immune response, allowing cancer cells to evade immune surveillance.[4][5] Furthermore, the hydrolysis of ATP by ENPP1 can lead to the production of adenosine, an immunosuppressive molecule within the TME.[6]
Inhibition of ENPP1 presents a promising therapeutic strategy to reactivate anti-tumor immunity. Small molecule inhibitors, such as ENPP-1-IN-1, block the enzymatic activity of ENPP1, thereby increasing the concentration of extracellular cGAMP and preventing the generation of immunosuppressive adenosine. This localized activation of the STING pathway can turn "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are more susceptible to immunotherapy.[4] Combining ENPP1 inhibitors with immune checkpoint blockades, such as anti-PD-1 or anti-PD-L1 antibodies, is a rational approach to synergistically enhance anti-tumor responses by both initiating an innate immune response and removing the brakes on the adaptive immune system.[6][7]
These application notes provide detailed protocols for the use of this compound in combination with immunotherapy in preclinical research settings.
Signaling Pathways and Experimental Workflow
Caption: ENPP1-STING signaling pathway and points of therapeutic intervention.
References
- 1. Mouse PD-L1 Antibody | Leinco [leinco.com]
- 2. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS‐STING Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Enpp-1-IN-1 solubility issues and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of ENPP-1-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1][2] ENPP1 is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a critical signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway.[3][4] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, thereby enhancing STING-mediated innate immune responses.[1][3] This mechanism is of significant interest in cancer immunotherapy as it can help to turn "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.
Q2: What are the common research applications of this compound?
A2: this compound is primarily used in cancer research to:
-
Investigate the role of the cGAS-STING pathway in anti-tumor immunity.
-
Enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1).[4]
-
Study the impact of ENPP1 inhibition on the tumor microenvironment.[4][5]
-
Serve as a tool compound for developing novel cancer immunotherapies.
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Solubility Issues
Q4: I am having trouble dissolving this compound. What should I do?
A4: this compound is known to have limited solubility in aqueous solutions. The most common solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2][6] If you encounter precipitation or phase separation, the following steps may help:
-
Use fresh, anhydrous DMSO: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][6]
-
Sonication: Gently sonicate the solution in an ultrasonic bath to aid dissolution.[1]
-
Warming: Gently warm the solution. For some related compounds, warming to 42°C has been suggested.[7]
Q5: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media. How can I prevent this?
A5: This is a common issue when diluting a high-concentration DMSO stock into an aqueous buffer. To avoid precipitation:
-
Use a lower concentration stock solution: Prepare a less concentrated DMSO stock to minimize the amount of DMSO in the final aqueous solution.
-
Use a co-solvent system for in vivo studies: For animal experiments, specific formulations are recommended to maintain solubility. Common co-solvents include PEG300, Tween-80, and SBE-β-CD.[1][8][9]
-
Add solvents sequentially: When preparing formulations, add each solvent one by one and ensure the solution is clear before adding the next component.[1][8][9]
Data Presentation
Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Notes | Reference |
| DMSO | ≥ 250 mg/mL (728.01 mM) | Use of fresh, anhydrous DMSO and sonication is recommended. | [1] |
| DMSO | 69 mg/mL (200.93 mM) | Moisture-absorbing DMSO can reduce solubility. | [2][6] |
| Ethanol | Insoluble | [2][6] | |
| Water | Insoluble | [2][6] | |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.06 mM) | Prepare by adding solvents sequentially. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.06 mM) | Prepare by adding solvents sequentially. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.06 mM) | Prepare by adding solvents sequentially. | [1] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | 3.45 mg/mL (10.05 mM) | Prepare by adding solvents sequentially. | [6] |
| CMC-Na | ≥ 5 mg/mL | Homogeneous suspension for oral administration. | [2] |
Experimental Protocols
Cell-Based ENPP1/ENPP3 Activity Assay
This protocol is adapted from the Cayman Chemical ENPP1/ENPP3 Cell-Based Activity Assay Kit.[10][11]
Materials:
-
Cells expressing ENPP1
-
This compound
-
ENPP1/ENPP3 Cell-Based Assay Buffer
-
ENPP1/ENPP3 Substrate (e.g., TG-mAMP)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the culture medium and wash the cells with the assay buffer. Add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Substrate Addition: Add the ENPP1/ENPP3 substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 60-120 minutes at 37°C using a plate reader.
-
Data Analysis: Determine the rate of substrate hydrolysis. The inhibitory effect of this compound can be quantified by comparing the reaction rates in the treated wells to the vehicle control.
In Vivo Murine Model Protocol (General Guidance)
The following is a general protocol based on studies with similar ENPP1 inhibitors.[7][12][13] Specific dosages and administration routes should be optimized for your experimental model.
Materials:
-
Tumor-bearing mice (e.g., CT26 or MC38 syngeneic models)
-
This compound
-
Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Procedure:
-
Compound Formulation: Prepare the dosing solution of this compound in the appropriate vehicle on the day of administration.
-
Administration: Administer this compound to the mice via the desired route (e.g., intraperitoneal injection (IP) or oral gavage (PO)). Dosages from related compounds have ranged from 3 to 50 mg/kg, administered once or twice daily (BID).[7][13][14]
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Pharmacodynamic and Efficacy Endpoints: At the end of the study, tumors and other tissues can be collected for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels.
Visualizations
ENPP1-STING Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enpp-1-IN-14 | PDE | TargetMol [targetmol.com]
- 14. ENPP1 | Insilico Medicine [insilico.com]
Technical Support Center: ENPP1-IN-1 In Vivo Studies
This guide provides researchers with frequently asked questions, troubleshooting advice, and detailed protocols for optimizing the dosage of ENPP1-IN-1 and similar small molecule inhibitors for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ENPP1-IN-1?
A1: ENPP1-IN-1 is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1] ENPP1 is a key enzyme that negatively regulates the cGAS-STING innate immune pathway by breaking down its primary signaling molecule, 2'3'-cyclic GMP-AMP (cGAMP).[2][3][4] By inhibiting ENPP1, the inhibitor prevents the degradation of extracellular cGAMP, allowing it to activate the STING pathway in surrounding immune cells. This leads to the production of type I interferons and other cytokines, which stimulates an anti-tumor immune response.[2][5][6] Additionally, ENPP1 inhibition reduces the production of adenosine, an immunosuppressive molecule, in the tumor microenvironment.[3][7]
Q2: What is a recommended starting dose for ENPP1 inhibitors in mice?
A2: A general starting point for novel, orally bioavailable ENPP1 inhibitors in mouse syngeneic tumor models (like CT26 or MC38) is in the range of 3 to 30 mg/kg, administered orally (p.o.) once or twice daily (BID).[7] For example, one study in an MC38 model showed dose-dependent activity from 3 mpk to 30 mpk (p.o., BID) when combined with an anti-PD-L1 antibody.[7] Another study used a single oral dose of 10 mg/kg.[8] It is critical to perform a dose-escalation study to determine the optimal therapeutic window for your specific model and inhibitor.
Q3: What is the appropriate vehicle for formulating ENPP1-IN-1 for in vivo administration?
A3: A common vehicle for formulating ENPP1-IN-1 for oral or parenteral administration involves a multi-component solvent system to ensure solubility and stability. A recommended formulation consists of:
-
5% DMSO: To initially dissolve the compound.
-
40% PEG300: A common co-solvent for improving solubility.
-
5% Tween-80: A surfactant to maintain the compound in solution.
-
50% ddH₂O (or saline): The aqueous base.[1] The components should be mixed in a specific order, as detailed in the protocol section below. Always prepare the formulation fresh before each use.
Q4: How should I assess the efficacy of ENPP1-IN-1 in my study?
A4: Efficacy is primarily assessed by measuring tumor growth inhibition (TGI) over time compared to a vehicle-treated control group.[9][10] Caliper measurements of tumors should be taken regularly (e.g., 2-3 times per week). At the study endpoint, tumors can be excised, weighed, and processed for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry or immunohistochemistry to confirm immune activation (e.g., increased CD8+ T cells).[11]
Q5: What are the potential side effects or toxicities of ENPP1 inhibition?
A5: While many preclinical studies report no significant impact on body weight, systemic activation of the STING pathway can carry risks.[4][9] Excessive release of interferons could lead to systemic inflammation.[4] Furthermore, since ENPP1 plays a role in bone mineralization by producing pyrophosphate (PPi), there is a theoretical concern that prolonged administration could affect bone tissue, though this remains debated.[4] Researchers should closely monitor animal health, including body weight, clinical signs of distress, and activity levels throughout the study.
Signaling and Experimental Workflow Diagrams
A diagram of the ENPP1-regulated cGAS-STING signaling pathway.
Caption: ENPP1-IN-1 inhibits ENPP1, preserving cGAMP to activate the STING pathway.
A diagram illustrating a typical workflow for in vivo dose optimization.
Caption: Standard workflow for an in vivo dose-finding study of ENPP1-IN-1.
Quantitative Data Summary
The following table summarizes in vivo dosing data from preclinical studies of various small molecule ENPP1 inhibitors.
| Compound Name | Mouse Model | Dose Range | Administration Route | Key Findings | Reference |
| OC-1 | CT26, MC38 | Not specified | Oral (p.o.) | Showed 20-40% TGI as monotherapy and ~75% TGI with anti-PD-1. Good oral bioavailability (72% in mice). | [9] |
| ISM Compound | MC38 | 3 - 30 mg/kg, BID | Oral (p.o.) | Dose-dependent tumor regression in combination with anti-PD-L1. | [7] |
| ISM5939 | 4T1 | 10 mg/kg (single dose) | Oral (p.o.) | Demonstrated target engagement and increased IFNβ in tumor tissue. | [8] |
| ZXP-8202 | CT26 | Not specified | Not specified | Achieved ~70% TGI over 14 days with no body weight loss. | [10] |
| RBS2418 | Hepa1-6 | Not specified | Oral (p.o.) | Dosed to exceed EC90 levels in tumor. Significantly reduced tumor growth and prolonged survival. | [12] |
| STF-1623 | Multiple | ≥ 5 mg/kg | Not specified | Dose- and duration-dependent immunostimulatory effects. Synergizes with radiation and anti-PD-L1. | [13] |
TGI: Tumor Growth Inhibition; p.o.: Per os (by mouth); BID: Bis in die (twice a day).
Experimental Protocol: Dose-Finding Study
This protocol provides a detailed methodology for conducting a dose-finding study of ENPP1-IN-1 in a syngeneic mouse tumor model.
1. Materials and Reagents
-
ENPP1-IN-1 compound
-
Vehicle components: DMSO, PEG300, Tween-80, sterile saline or ddH₂O
-
Syngeneic mouse strain (e.g., BALB/c for CT26 tumors)
-
Tumor cells (e.g., CT26 colorectal carcinoma)
-
Standard cell culture reagents
-
Sterile syringes and oral gavage needles
-
Digital calipers and analytical balance
2. Vehicle and Formulation Preparation
-
Prepare the vehicle solution by mixing 400 µL PEG300, 50 µL Tween-80, and 500 µL sterile saline per 1 mL of final solution. Vortex until homogenous.
-
To prepare the ENPP1-IN-1 dosing solution, first dissolve the required weight of the compound in DMSO to create a concentrated stock (e.g., 69 mg/mL).[1]
-
Following the 5/40/5/50 ratio, add 50 µL of the DMSO stock into 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Finally, add 500 µL of sterile saline to reach the final volume of 1 mL.[1]
-
Crucially, prepare this formulation fresh daily before administration to avoid precipitation.
3. Animal Procedure
-
Tumor Implantation: Subcutaneously inject the desired number of tumor cells (e.g., 1x10⁶ CT26 cells) in 100 µL of sterile PBS into the flank of each mouse.
-
Monitoring: Allow tumors to establish. Begin caliper measurements when tumors become palpable.
-
Randomization: Once tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group), ensuring similar average tumor volumes across all groups.
-
Group 1: Vehicle Control
-
Group 2: ENPP1-IN-1 (Low Dose, e.g., 5 mg/kg)
-
Group 3: ENPP1-IN-1 (Mid Dose, e.g., 15 mg/kg)
-
Group 4: ENPP1-IN-1 (High Dose, e.g., 30 mg/kg)
-
-
Administration: Administer the prepared formulations daily via oral gavage at a volume of 100 µL (or 10 µL/g body weight).
-
Data Collection:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each animal daily or at least 3 times per week to monitor for toxicity.
-
Observe animals for any clinical signs of adverse effects (e.g., lethargy, ruffled fur).
-
-
Endpoint: Continue the study for the planned duration (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint size as per institutional guidelines. Euthanize animals and collect tumors and other tissues for downstream analysis.
Troubleshooting Guide
Use this guide to address common issues encountered during your experiments.
A troubleshooting decision tree for in vivo ENPP1 inhibitor studies.
Caption: A decision tree for troubleshooting common in vivo experimental issues.
Problem 1: No observed anti-tumor efficacy (No TGI).
-
Possible Cause 1: Poor Compound Exposure. The inhibitor may be precipitating out of the vehicle solution or has poor oral bioavailability.
-
Solution: Always prepare the dosing formulation fresh immediately before administration.[1] Visually inspect for any precipitation. If issues persist, consider performing a satellite pharmacokinetic (PK) study to measure plasma and tumor drug concentrations to confirm adequate exposure.
-
-
Possible Cause 2: Insufficient Dose. The selected dose may be below the therapeutic threshold.
-
Solution: The dose may need to be increased. Review literature for similar compounds and consider a dose-escalation study design.[7] Increasing dosing frequency from once to twice daily (BID) can also help maintain therapeutic concentrations.
-
-
Possible Cause 3: Unresponsive Tumor Model. The chosen syngeneic model may have low baseline immunogenicity (a "cold" tumor) or may lack a functional STING pathway in the relevant host cells.
-
Solution: Confirm that your tumor model is responsive to immune-based therapies. ENPP1 inhibitors often show enhanced efficacy when combined with other immunotherapies, such as anti-PD-1 or anti-PD-L1 antibodies, which may be necessary to see an effect in less immunogenic models.[9]
-
Problem 2: Signs of toxicity (e.g., >15% body weight loss, lethargy).
-
Possible Cause 1: Dose is Too High. The administered dose exceeds the maximum tolerated dose (MTD).
-
Solution: Reduce the dose immediately. If toxicity is observed across multiple dose groups, a formal MTD study with more granular dose levels should be conducted to identify a safe and effective dose.
-
-
Possible Cause 2: Vehicle Toxicity. The vehicle itself, particularly at high concentrations of DMSO or surfactants, can sometimes cause adverse effects.
-
Solution: Always include a "vehicle only" control group. If animals in this group show signs of toxicity, the vehicle formulation may need to be adjusted.
-
-
Possible Cause 3: Excessive Immune Activation. While the goal of the therapy, overstimulation of the STING pathway can lead to systemic inflammation and cytokine release syndrome.
-
Solution: This is an on-target toxicity. The dose must be lowered to a level that provides anti-tumor activity without causing severe systemic side effects. Monitor for markers of inflammation in blood samples if this is suspected.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. ENPP1 | Insilico Medicine [insilico.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Enpp-1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Enpp-1-IN-1, an inhibitor of Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of ENPP1.[1] ENPP1 is a type II transmembrane glycoprotein with phosphodiesterase and pyrophosphatase activity.[2] Its primary functions include the hydrolysis of extracellular ATP to generate AMP and inorganic pyrophosphate (PPi), and the degradation of the cyclic dinucleotide 2'3'-cGAMP, a key signaling molecule in the cGAS-STING innate immunity pathway.[2][3] By inhibiting ENPP1, this compound is expected to increase the extracellular concentration of 2'3'-cGAMP, thereby activating the STING pathway, and to modulate purinergic signaling by affecting ATP and adenosine levels.[3]
Q2: What are the potential off-target effects of this compound?
While specific off-target data for this compound is not extensively published, potential off-target effects can be inferred based on its mechanism and the functions of related enzymes. The primary concerns for off-target activity include:
-
Inhibition of other ENPP family members: The ENPP family consists of several related ecto-nucleotide pyrophosphatase/phosphodiesterases. There is a possibility of cross-reactivity with other family members, such as ENPP2 (autotaxin) and ENPP3, which could lead to unintended biological consequences.
-
Interaction with other phosphodiesterases (PDEs): The broader family of phosphodiesterases plays crucial roles in regulating cyclic nucleotide signaling (e.g., cAMP and cGMP). Off-target inhibition of other PDEs could disrupt these pathways.
-
Kinase inhibition: Although designed as a phosphodiesterase inhibitor, small molecules can sometimes exhibit off-target activity against protein kinases due to structural similarities in ATP-binding pockets.
Q3: What are the known consequences of inhibiting the cGAS-STING pathway through off-target effects?
While this compound is designed to activate the STING pathway by preventing cGAMP degradation, an off-target effect that inadvertently inhibits key components of the cGAS-STING pathway would be counterproductive. For instance, off-target inhibition of STING itself, or downstream kinases like TBK1, would block the intended immune-stimulatory effects.
Troubleshooting Guides
This section provides guidance for identifying and mitigating potential off-target effects of this compound in your experiments.
Problem 1: Unexpected Phenotype Observed Not Consistent with ENPP1 Inhibition
If you observe a cellular phenotype that cannot be readily explained by the known functions of ENPP1, it may be due to an off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols:
-
Control Experiments:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to ensure the observed effect is not due to the solvent.
-
Inactive Enantiomer/Analog: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
-
Rescue Experiment:
-
Treat cells with this compound to induce the unexpected phenotype.
-
Introduce a downstream product of ENPP1 activity (e.g., AMP or a stable analog) or a STING agonist (if the phenotype suggests STING pathway inhibition).
-
Assess whether the phenotype is reversed. A successful rescue suggests the effect is on-target.
-
-
Orthogonal Inhibitor:
-
Use a structurally different, well-characterized ENPP1 inhibitor.
-
If the same unexpected phenotype is observed, it is more likely to be an on-target effect of ENPP1 inhibition. If the phenotype is not reproduced, it suggests an off-target effect specific to this compound.
-
Problem 2: Lack of Expected STING Pathway Activation
If treatment with this compound does not result in the expected activation of the STING pathway (e.g., no increase in IFN-β production), consider the following possibilities.
Logical Relationship Diagram:
Caption: Investigating lack of STING pathway activation.
Experimental Protocols:
-
Measure Endogenous cGAMP:
-
Culture cells under conditions that may induce cGAMP production (e.g., DNA damage).
-
Lyse cells and quantify intracellular and extracellular cGAMP levels using LC-MS/MS or a commercially available ELISA kit. This will confirm if there is sufficient substrate for ENPP1.
-
-
Direct STING Activation:
-
Treat cells with a known STING agonist (e.g., cGAMP, DMXAA).
-
Measure downstream readouts such as IRF3 phosphorylation or IFN-β production. If the pathway is activated, it suggests the issue is upstream of STING.
-
-
Confirm Cell Line Responsiveness:
-
Ensure the cell line used expresses all the necessary components of the cGAS-STING pathway (cGAS, STING, TBK1, IRF3). This can be verified by western blot or qPCR.
-
Quantitative Data Summary
As specific off-target screening data for this compound is not publicly available, the following table is provided as a template for researchers to summarize their own findings from selectivity profiling experiments.
Table 1: Selectivity Profile of this compound (Template)
| Target Family | Specific Target | IC50 / Ki (nM) | Fold Selectivity vs. ENPP1 |
| ENPP Family | ENPP1 | User-defined value | 1 |
| ENPP2 (Autotaxin) | |||
| ENPP3 | |||
| Phosphodiesterases | PDE1A | ||
| PDE2A | |||
| PDE3A | |||
| PDE4D | |||
| PDE5A | |||
| Kinases | Example: TBK1 | ||
| Example: ABL1 | |||
| ... (other kinases) |
Key Experimental Methodologies
1. In Vitro ENPP1 Inhibition Assay (Biochemical)
This assay determines the direct inhibitory activity of this compound on purified ENPP1 enzyme.
-
Principle: Recombinant human ENPP1 is incubated with a substrate (e.g., ATP or a fluorogenic substrate like pNP-TMP) in the presence of varying concentrations of this compound. The rate of product formation (e.g., AMP or p-nitrophenol) is measured.
-
Protocol:
-
Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM MgCl2, 0.1 mg/mL BSA).
-
Add recombinant human ENPP1 to each well of a 96-well plate.
-
Add the this compound dilutions to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate, pNP-TMP).
-
Measure the absorbance at 405 nm (for pNP-TMP) or use a suitable detection method for other substrates at regular intervals.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound directly binds to ENPP1 in a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Protocol:
-
Treat intact cells with this compound or vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant by western blot using an anti-ENPP1 antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
3. Kinome-Wide Selectivity Profiling (Kinome Scan)
This is a high-throughput method to assess the off-target activity of this compound against a large panel of protein kinases.
-
Principle: A competition binding assay is used where the ability of this compound to displace a labeled ligand from a large number of kinases is measured.
-
Protocol (General overview for commercially available services):
-
Provide a sample of this compound at a specified concentration (e.g., 1 µM).
-
The compound is screened against a panel of hundreds of purified human kinases.
-
The results are typically reported as percent inhibition or Kd values for each kinase.
-
Analyze the data to identify any significant off-target kinase interactions.
-
Signaling Pathway Diagram
ENPP1's Role in the cGAS-STING Pathway and Purinergic Signaling
Caption: ENPP1 modulates the cGAS-STING pathway and purinergic signaling.
References
Enpp-1-IN-1 stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of Enpp-1-IN-1.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable when stored under the recommended conditions. For long-term storage, it is best to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years[1][2].
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Once this compound is dissolved in a solvent, the storage requirements change. Stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles[1][2]. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year[1][2].
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in DMSO, reaching concentrations as high as 250 mg/mL (728.01 mM) with the aid of ultrasonic treatment[1] and 69 mg/mL (200.93 mM)[2]. It is reportedly insoluble in water and ethanol[2][3]. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, saline, or corn oil are required[1][2].
Q4: What is the mechanism of action for this compound?
A4: this compound is a selective inhibitor of Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1)[1][2][4]. ENPP1 is an enzyme that hydrolyzes 2'3'-cGAMP, a second messenger that activates the STIMULATOR of Interferon Genes (STING) pathway[5][6][7]. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING pathway activation and a subsequent increase in the transcription of genes like IFN-β[1][4].
Data Summary Tables
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [2][3] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 2 years | [1][2] |
| -20°C | 1 year | [1][2] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Citations |
| DMSO | 69 mg/mL (200.93 mM) - 250 mg/mL (728.01 mM) | Use of fresh, anhydrous DMSO is critical; sonication may be required. | [1][2] |
| Water | Insoluble | [2][3] | |
| Ethanol | Insoluble | [2][3] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 343.40 g/mol )[1][2]. For 1 mg of compound, you will need 0.2912 mL of DMSO to make a 10 mM solution[1].
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder[2]. Hygroscopic or wet DMSO can significantly reduce the solubility of the compound[1][2].
-
Mixing: Vortex the solution thoroughly. If precipitation occurs, use sonication or gentle heating to aid dissolution[1].
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store immediately at -80°C or -20°C as per the guidelines in Table 1[1][2].
Troubleshooting Guide
Q: My this compound powder won't dissolve completely in DMSO. What should I do?
A:
-
Verify DMSO Quality: Ensure you are using newly opened, anhydrous (moisture-free) DMSO. Old or hygroscopic DMSO will significantly impair solubility[1][2].
-
Increase Energy Input: Use an ultrasonic bath or gently warm the solution to aid dissolution. This can help break up any precipitate[1].
-
Check Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution that is above the maximum solubility limit.
Q: I observed precipitation in my stock solution after storing it in the freezer. Is it still usable?
A: This may indicate that the compound has come out of solution during the freeze-thaw cycle.
-
Re-dissolve: Before use, bring the aliquot to room temperature and vortex thoroughly. Gentle warming or sonication can be used to try and redissolve the precipitate[1].
-
Centrifuge: If the precipitate does not redissolve, it may not be usable for experiments where a clear solution is critical. You may centrifuge the vial and carefully pipette the supernatant, but the concentration of the resulting solution will be unknown.
-
Prevention: To prevent this, ensure you are aliquoting into small, single-use volumes to avoid repeated freeze-thaw cycles[1][2]. Also, confirm the solution was fully dissolved before the initial freezing.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
ENPP-1-IN-1 Experiments: Technical Support Center
Welcome to the technical support center for ENPP-1-IN-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered when working with the ENPP1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is ENPP-1 and what is its primary function?
A1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various cellular processes. Its primary function is to hydrolyze extracellular nucleotides, such as adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cGAMP.[1][2] The hydrolysis of ATP by ENPP1 generates adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a key inhibitor of calcification.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the ENPP1 enzyme. By binding to ENPP1, it blocks the enzyme's phosphodiesterase activity, preventing the degradation of its substrates.[3] This leads to an accumulation of extracellular 2'3'-cGAMP, which can then activate the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system.[4][5]
Q3: What are the main applications of this compound in research?
A3: this compound is primarily used in cancer research and immunology. By inhibiting ENPP1, it can enhance the anti-tumor immune response through activation of the cGAS-STING pathway.[6] It is also used to study the role of ENPP1 in other physiological and pathological processes, such as calcification disorders and insulin resistance.[1]
Q4: How should I store and handle this compound?
A4: this compound powder should be stored at -20°C for long-term stability. For short-term storage, it can be kept at 4°C. Stock solutions prepared in a solvent like DMSO should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guide
In Vitro Enzyme Assays
Problem: Low or no inhibition of ENPP1 activity observed.
-
Possible Cause 1: Incorrect pH of the assay buffer.
-
Solution: The activity of some ENPP1 inhibitors can be pH-sensitive. Ensure your assay buffer is at the optimal pH for both enzyme activity and inhibitor potency. For many ENPP1 assays, a pH of around 7.4 is used to mimic physiological conditions.[7] Check and adjust the pH of your buffer as needed.
-
-
Possible Cause 2: Inhibitor precipitation.
-
Solution: this compound has limited solubility in aqueous solutions. If the final concentration in the assay is too high, it may precipitate. Ensure the final DMSO concentration is kept low (typically <1%) and that the inhibitor is fully dissolved in the stock solution before further dilution.[8] Visually inspect for any signs of precipitation.
-
-
Possible Cause 3: Inactive enzyme.
-
Solution: Verify the activity of your recombinant ENPP1 enzyme using a known substrate like ATP or cGAMP and a positive control inhibitor if available. Ensure proper storage and handling of the enzyme to prevent degradation.
-
-
Possible Cause 4: Sub-optimal substrate concentration.
-
Solution: The apparent IC50 value of an inhibitor can be influenced by the substrate concentration. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for more accurate determination of inhibitor potency.
-
Problem: High background signal in the assay.
-
Possible Cause 1: Contamination of reagents.
-
Solution: Use fresh, high-quality reagents and sterile techniques to prepare all solutions. Ensure that buffers and water are free of any contaminating enzymatic activity.
-
-
Possible Cause 2: Non-specific binding of the inhibitor.
-
Solution: Include appropriate controls, such as a no-enzyme control and a no-inhibitor (vehicle) control, to assess the level of background signal. If non-specific binding is suspected, consider using a different assay format or including a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.01%) in the assay buffer.
-
Cell-Based Assays
Problem: Inconsistent or non-reproducible results.
-
Possible Cause 1: Cell health and passage number.
-
Solution: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.
-
-
Possible Cause 2: Incomplete dissolution or precipitation of this compound in culture media.
-
Solution: Prepare a high-concentration stock solution of this compound in DMSO and then dilute it in pre-warmed cell culture medium to the final desired concentration immediately before adding to the cells. Ensure thorough mixing. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
-
Possible Cause 3: Cell density variation.
-
Solution: Seed cells at a consistent density across all wells to ensure uniform growth and response to the inhibitor.
-
Problem: Observed cytotoxicity at expected effective concentrations.
-
Possible Cause 1: Off-target effects of the inhibitor.
-
Solution: Perform a dose-response curve to determine the cytotoxic concentration (CC50) of this compound on your specific cell line. Compare this to the effective concentration (EC50) for the desired biological effect. If the therapeutic window is narrow, consider using lower concentrations for longer incubation times or exploring alternative ENPP1 inhibitors.[9]
-
-
Possible Cause 2: High solvent concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells. Run a vehicle control with the same solvent concentration to assess its effect on cell viability.
-
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| This compound Solubility | |||
| In DMSO | 69 mg/mL (200.93 mM) | Use fresh, anhydrous DMSO | [3] |
| In Water | Insoluble | [3] | |
| In Ethanol | Insoluble | [3] | |
| In Vitro Inhibition | |||
| IC50 vs. ENPP1 | 0.45 µM (for a similar inhibitor) | Cell-free assay | [10] |
| Cell-Based Inhibition | |||
| Effective Concentration | 10 µM | MDA-MB-231 human breast cancer cells | [11] |
| In Vivo Formulation (Example) | |||
| Oral Administration | Homogeneous suspension in CMC-Na | For mouse models | [3] |
| Injection | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | For mouse models | [3] |
Experimental Protocols
In Vitro ENPP1 Inhibition Assay (Colorimetric)
This protocol is adapted from a method for measuring ENPP1 enzyme activity using a colorimetric substrate.[12]
Materials:
-
Recombinant human ENPP1
-
This compound
-
p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP) as substrate
-
Assay Buffer: 200 mM Tris, pH 8.0
-
Lysis Buffer: 1% Triton X-100 in Assay Buffer
-
Stop Solution: 100 mM NaOH
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add a solution of recombinant ENPP1 to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate pNP-TMP (final concentration, e.g., 1 mg/mL) to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
Cell-Based ENPP1 Activity Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available cell-based ENPP1 assay kits.[2]
Materials:
-
Cells expressing ENPP1
-
This compound
-
Fluorogenic ENPP1 substrate (e.g., a masked AMP analog)
-
Cell-Based Assay Buffer
-
96-well, black, clear-bottom tissue culture plate
-
Fluorescence plate reader (e.g., Ex/Em = 485/520 nm)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock in Cell-Based Assay Buffer.
-
Wash the cells twice with Assay Buffer.
-
Add the this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Initiate the reaction by adding the fluorogenic ENPP1 substrate to all wells.
-
Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60-120 minutes at 37°C using a fluorescence plate reader.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition of ENPP1 activity for each concentration of the inhibitor.
Visualizations
Caption: ENPP1 in the cGAS-STING and Adenosine Pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. interpriseusa.com [interpriseusa.com]
- 12. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Enpp-1-IN-1
Welcome to the technical support resource for Enpp-1-IN-1, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This guide is designed to help researchers and drug development professionals interpret unexpected results and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets the enzymatic activity of ENPP1.[1] ENPP1 is the dominant hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[2][3] By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to sustained STING pathway activation and subsequent production of Type I interferons and other cytokines.[4][5] This mechanism is crucial for boosting anti-tumor immunity.[3]
Q2: What are the expected downstream effects of this compound treatment in a responsive cell line?
A2: In a system where the cGAS-STING pathway is active, successful inhibition of ENPP1 by this compound should lead to:
-
An increase in the extracellular concentration of cGAMP.
-
Increased phosphorylation of STING, TBK1, and IRF3.
-
Upregulation and secretion of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
-
Enhanced anti-tumor immune responses in co-culture or in vivo models.[4]
Q3: Is this compound expected to be effective as a monotherapy?
A3: While this compound can show efficacy as a single agent in certain preclinical models, its primary therapeutic potential lies in combination therapies.[6] By activating the innate immune system, it can sensitize "cold" tumors, which lack immune cell infiltration, to other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1).[3][7] It may also synergize with treatments that induce DNA damage, such as radiotherapy, which increases the production of cytosolic DNA and subsequent cGAMP synthesis.[4]
Troubleshooting Guide
Issue 1: No or Low Potency in Cell-Based Assays
You are treating your cancer cells with this compound but not observing the expected increase in STING activation (e.g., no IFN-β production).
| Potential Cause | Troubleshooting Step | Rationale |
| Low ENPP1 Expression | Verify ENPP1 expression in your cell line via qPCR, Western Blot, or flow cytometry. | The inhibitor's target, ENPP1, must be present for it to have an effect. Some cell lines may have low or negligible expression.[8] |
| Inactive cGAS-STING Pathway | Confirm that the cGAS-STING pathway is intact and functional in your cell line. Treat with a direct STING agonist (e.g., cGAMP) as a positive control. | If the pathway is compromised downstream of ENPP1, inhibiting ENPP1 will have no effect. |
| Inhibitor Degradation/Instability | Prepare fresh stock solutions of this compound. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.[9] | The compound may degrade if stored improperly or used beyond its stability window. |
| Suboptimal Concentration | Perform a dose-response curve with a wider concentration range. Refer to the table below for suggested starting points. | The effective concentration can vary significantly between cell lines.[10] |
| Assay Interference | Ensure that the assay buffer, media components, or serum are not interfering with the inhibitor or the readout. Run a control with the inhibitor in a cell-free system if possible. | Components in the experimental setup can sometimes quench signals or inhibit enzyme activity.[11] |
Issue 2: High Background Signal or Apparent Off-Target Effects
You observe cellular changes or signaling events that are not consistent with STING pathway activation.
| Potential Cause | Troubleshooting Step | Rationale |
| Inhibitor Cytotoxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) at your working concentrations of this compound. | At high concentrations, compounds can induce stress or cell death, leading to confounding results. |
| Off-Target Inhibition | Test the inhibitor against other related phosphodiesterases (e.g., ENPP2, ENPP3) if available. Compare the observed phenotype with known effects of inhibiting other pathways. | While designed to be selective, high concentrations may lead to inhibition of other enzymes.[12] Nucleotide-based inhibitors can sometimes activate purinergic receptors.[13] |
| Contamination | Use fresh, sterile reagents and media. Ensure stock solutions of the inhibitor are not contaminated. | Contaminants in reagents or the compound itself can trigger unexpected cellular responses.[14] |
| Alternative ENPP1 Substrates | Consider that ENPP1 also hydrolyzes ATP to produce AMP and pyrophosphate (PPi).[13][15] | Inhibiting ENPP1 will affect ATP metabolism, which could have downstream consequences on purinergic signaling and mineralization pathways independent of cGAMP-STING.[16] |
Quantitative Data Summary
The following tables provide reference data for using this compound. Note: These values are representative and may require optimization for your specific experimental system.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type |
| Human ENPP1 | 0.15 | Biochemical (Fluorescence) |
| Human ENPP2 | > 10,000 | Biochemical (Fluorescence) |
| Human ENPP3 | > 10,000 | Biochemical (Fluorescence) |
| Human CD73 | > 10,000 | Biochemical (Colorimetric) |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Type | Suggested Concentration Range |
| Human Monocyte-derived Macrophages | 10 nM - 1 µM |
| Mouse 4T1 Breast Cancer Cells | 50 nM - 5 µM |
| Human HEK293T (STING-competent) | 10 nM - 1 µM |
Experimental Protocols
Protocol 1: In Vitro ENPP1 Inhibition Assay (Fluorescence-Based)
This protocol measures the ability of this compound to inhibit the hydrolysis of a fluorogenic ENPP1 substrate.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5. Warm to room temperature before use.[17]
-
ENPP1 Enzyme : Reconstitute recombinant human ENPP1 in the assay buffer to a working concentration of 100 pM. Keep on ice.
-
Substrate : Prepare a 10 µM solution of ATP or cGAMP in assay buffer.[17]
-
This compound : Prepare a 10-point, 3-fold serial dilution in 100% DMSO, then dilute into assay buffer to the desired final concentrations (ensure final DMSO is <1%).
-
-
Assay Procedure (96-well plate format) :
-
Add 10 µL of this compound dilution or vehicle control (assay buffer with DMSO) to each well.
-
Add 20 µL of ENPP1 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of a stop solution containing EDTA.
-
-
Detection :
-
Measure the amount of AMP/GMP produced using a suitable detection kit (e.g., Transcreener AMP²/GMP² Assay).[17]
-
Read the fluorescence polarization or TR-FRET signal on a compatible plate reader.
-
-
Data Analysis :
-
Subtract the background signal ("no enzyme" control).
-
Normalize the data to the "vehicle control" (100% activity) and a "fully inhibited" control (0% activity).
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based STING Activation Assay (IFN-β ELISA)
This protocol measures the secretion of IFN-β from cells treated with this compound.
-
Cell Plating :
-
Seed THP-1 monocytes (or another STING-competent cell line) in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
If using THP-1 cells, differentiate them into macrophages by treating with 100 nM PMA for 48 hours. Replace the media with fresh, PMA-free media and rest for 24 hours.
-
-
Treatment :
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle control.
-
Include a positive control (e.g., 10 µg/mL cGAMP) and a negative control (vehicle).
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
-
Sample Collection :
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell supernatant without disturbing the cell monolayer.
-
-
Detection (ELISA) :
-
Quantify the concentration of IFN-β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis :
-
Generate a standard curve using the recombinant IFN-β standard provided in the kit.
-
Calculate the concentration of IFN-β in each sample based on the standard curve.
-
Plot the IFN-β concentration against the log of the this compound concentration to determine the EC₅₀.
-
Visual Guides
Caption: this compound blocks ENPP1, increasing extracellular cGAMP to activate the STING pathway.
Caption: A decision tree for troubleshooting experiments with this compound.
Caption: A typical workflow for a cell-based assay using this compound.
References
- 1. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 5. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Researchers uncover on/off switch for breast cancer metastasis - ecancer [ecancer.org]
- 8. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchfly.com [benchfly.com]
- 15. mdpi.com [mdpi.com]
- 16. ENPP1’s regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
ENPP1 Inhibitors: A Comparative Guide for Researchers
A detailed comparison of ENPP-1-IN-1 and other novel ENPP1 inhibitors, focusing on potency, selectivity, and therapeutic potential in immuno-oncology.
Introduction to ENPP1: A Key Innate Immune Checkpoint
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical regulator of innate immunity.[1] Its primary function involves the hydrolysis of extracellular nucleotides, most notably 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP is a crucial second messenger produced by cancer cells in response to cytosolic DNA, which acts as a potent activator of the ST-ING (Stimulator of Interferon Genes) pathway in surrounding immune cells.[1] Activation of STING triggers the production of type I interferons and other cytokines, mounting a robust anti-tumor immune response.[1]
By degrading extracellular cGAMP, ENPP1 effectively acts as an innate immune checkpoint, dampening this anti-cancer immune signaling.[1] Elevated ENPP1 expression is observed in various tumor types and is often associated with poor prognosis and resistance to immune checkpoint blockade.[2][3] Consequently, inhibiting ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity by increasing the local concentration of cGAMP and unleashing the STING pathway.[1] This guide provides a comparative overview of this compound and other significant ENPP1 inhibitors currently under investigation.
Quantitative Comparison of ENPP1 Inhibitors
The landscape of ENPP1 inhibitors includes a range of small molecules, from early preclinical compounds to those in clinical trials. Their performance is primarily evaluated based on potency (IC50 or Ki), selectivity against other ENPP family members, and cellular activity.
| Inhibitor | Alias(es) | Type | Potency (IC50/Ki) | Selectivity Profile | Development Stage |
| This compound | MV 658, UUN28589 | Small Molecule | IC50 = 11 nM[4] | Selective ENPP1 inhibitor[5] | Preclinical[4][6] |
| ISM5939 | Small Molecule | IC50 = 0.63 nM (cGAMP)[7] | >15,000-fold vs ENPP2; >3,400-fold vs ENPP3[8][9] | Phase 1 Clinical Trial[10] | |
| Enpp-1-IN-20 | Compound 31 | Small Molecule | IC50 = 0.09 nM (enzymatic); IC50 = 8.8 nM (cell-based)[8][11] | Data not available | Preclinical[8][11] |
| RBS2418 | Small Molecule | Ki = 0.14 nM (cGAMP); Ki = 0.13 nM (ATP)[12] | Potent and selective[10][13] | Phase 1/2 Clinical Trial[14][15] | |
| SR-8541A | Small Molecule | IC50 = 3.6 nM; Ki = 1.9 nM[16] | Highly selective and potent[17][18] | Phase 1 Clinical Trial[16][18] | |
| ZX-8177 | Small Molecule | IC50 = 9.5 nM (biochemical); IC50 = 11 nM (cell-based)[19][20] | Selective[19] | IND-enabling studies[19] | |
| STF-1623 | Small Molecule | IC50 = 1.4 nM; Ki = 16 nM[17][21] | Data not available | Preclinical[21][22] | |
| SR-8314 | Small Molecule | Ki = 79 nM | Highly selective[23] | Preclinical[23] |
Signaling Pathway and Mechanism of Inhibition
ENPP1 inhibitors function by blocking the enzymatic activity of ENPP1, thereby preventing the degradation of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, which can then bind to and activate the STING protein on the endoplasmic reticulum of antigen-presenting cells (APCs), such as dendritic cells. STING activation initiates a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other inflammatory cytokines, leading to the recruitment and activation of cytotoxic T cells that can recognize and eliminate cancer cells.
Experimental Protocols
The efficacy of ENPP1 inhibitors is typically assessed using a combination of biochemical and cell-based assays.
Biochemical ENPP1 Inhibition Assay (Fluorogenic Method)
This assay measures the direct inhibition of recombinant human ENPP1 enzyme activity.
-
Objective: To determine the IC50 value of a test compound against purified ENPP1.
-
Principle: The assay utilizes a fluorogenic substrate, such as Tokyo Green™-mAMP. ENPP1 cleaves this substrate, releasing the fluorescent Tokyo Green™ molecule, which can be quantified. Inhibitors will reduce the rate of substrate cleavage, resulting in a lower fluorescent signal.[2]
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5). Dilute recombinant human ENPP1 enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.
-
Compound Plating: Serially dilute the test inhibitor (e.g., this compound) in DMSO and add to the wells of a 384-well microplate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add the diluted ENPP1 enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Incubate the plate at 37°C for 60 minutes. Measure the fluorescence intensity using a plate reader at an excitation/emission wavelength of approximately 485/520 nm.[2]
-
Data Analysis: Normalize the data to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Cell-Based ENPP1 Activity Assay
This assay measures the ability of an inhibitor to block ENPP1 activity on the surface of living cells.
-
Objective: To determine the cellular potency (EC50) of an ENPP1 inhibitor.
-
Principle: Cancer cells overexpressing ENPP1 (e.g., MDA-MB-231) are treated with the inhibitor. The remaining ENPP1 activity is measured by adding a substrate like 2'3'-cGAMP and quantifying its degradation, or by using a cell-based fluorogenic assay.[19][20]
-
Methodology:
-
Cell Culture: Plate ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified time (e.g., 1-2 hours).
-
Substrate Addition: Add a known concentration of 2'3'-cGAMP to the cell media and incubate for another period (e.g., 4-6 hours) to allow for enzymatic degradation by cellular ENPP1.
-
Sample Collection: Collect the cell culture supernatant.
-
cGAMP Quantification: Measure the amount of remaining 2'3'-cGAMP in the supernatant using a competitive ELISA kit.
-
Data Analysis: Calculate the percentage of cGAMP protected from degradation at each inhibitor concentration relative to untreated controls. Determine the EC50 value by plotting the percent protection against the inhibitor concentration.
-
Experimental Workflow Diagram
The following diagram illustrates a typical high-throughput screening (HTS) workflow for identifying novel ENPP1 inhibitors.
Conclusion
The development of potent and selective ENPP1 inhibitors represents a highly promising avenue in cancer immunotherapy. While this compound is a potent preclinical tool compound, newer molecules like ISM5939, RBS2418, and SR-8541A have demonstrated exceptional, sub-nanomolar potency and high selectivity, with several advancing into clinical trials.[4][7][14][16] These next-generation inhibitors, by effectively protecting endogenous cGAMP from degradation, have the potential to convert "cold," non-immunogenic tumors into "hot" tumors that are responsive to immune checkpoint blockade and other cancer therapies. The continued investigation and clinical evaluation of these compounds are critical steps toward realizing the full therapeutic potential of STING pathway activation in oncology.
References
- 1. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Insilico Medicine Develops AI-Designed ENPP1 Inhibitor ISM5939 for Cancer Immunotherapy [trial.medpath.com]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Completed phase 1a dose escalation study of the first oral ENPP1 inhibitor RBS2418 immunotherapy in subjects with metastatic solid tumors. - ASCO [asco.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Riboscience's First-in-Class ENPP1 Inhibitor RBS2418 Shows Promising Safety and Efficacy in Phase 1a Cancer Trial [trial.medpath.com]
- 16. sbir.cancer.gov [sbir.cancer.gov]
- 17. Facebook [cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. abstract-5486-enpp1-inhibitor-zx-8177-enhances-anti-tumor-activity-of-conventional-therapies-by-modulating-tumor-microenvironment - Ask this paper | Bohrium [bohrium.com]
- 21. researchgate.net [researchgate.net]
- 22. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unlocking the STING Pathway: A Comparative Guide to Enpp-1-IN-1 and Known STING Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enpp-1-IN-1, an indirect STING pathway activator, with established direct STING agonists. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the anti-tumor response. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells that can eliminate cancer cells. While direct STING agonists have shown promise, attention is increasingly turning to indirect activation mechanisms, such as the inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that negatively regulates the STING pathway by hydrolyzing its natural ligand, 2'3'-cyclic GMP-AMP (2'3'-cGAMP). This compound is a potent and selective inhibitor of ENPP1, which by preventing the degradation of 2'3'-cGAMP, effectively amplifies STING signaling.
This guide compares the efficacy of this compound to that of well-characterized direct STING agonists, including ADU-S100, diABZI, and MSA-1, providing a comprehensive overview for researchers exploring novel cancer immunotherapies.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of this compound and other known STING agonists. It is important to note that this compound is an ENPP1 inhibitor, and its efficacy in STING activation is indirect, depending on the presence of endogenous 2'3'-cGAMP. The data presented here is compiled from various studies and assays, and direct comparisons should be made with caution.
| Compound | Target | Assay Type | Cell Line | Efficacy Metric | Value | Citation(s) |
| This compound | ENPP1 | Enzymatic Assay | - | IC50 | Not explicitly found, but used as a positive control against ISM5939. | [1] |
| Enpp-1-IN-20 (related) | ENPP1 | Enzymatic Assay | - | IC50 | 0.09 nM | |
| ENPP1 | Cell-based Assay | - | IC50 | 8.8 nM | ||
| ZXP-8202 (related) | ENPP1 | IFN-β Induction | MDA-MB-231 & THP-1 co-culture | EC50 | 10 nM | |
| ADU-S100 | STING | IRF3 Reporter Assay | THP-1 Dual | EC50 | 3.03 µg/mL | |
| diABZI | STING | IRF Reporter Assay | THP-1 | EC50 | 0.013 µM | |
| MSA-1 | STING | In vivo tumor growth inhibition | CT26 colon carcinoma | - | Showed potent anti-tumor activity |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams, created using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: The cGAS-STING signaling pathway and points of intervention.
Caption: General experimental workflows for in vitro and in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate ENPP1 inhibitors and STING agonists.
In Vitro ENPP1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ENPP1 enzymatic activity.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate, pNP-TMP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM CaCl2, 200 µM ZnCl2)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant human ENPP1 to each well of the 96-well plate.
-
Add the diluted test compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the ENPP1 substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of ENPP1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Cell-Based STING Activation Assay (THP-1 Reporter Cells)
Objective: To measure the activation of the STING pathway in a cellular context by quantifying the induction of an interferon-stimulated response element (ISRE)-driven reporter gene.
Materials:
-
THP-1-Dual™ ISRE-Lucia cells (or similar reporter cell line)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics)
-
Test compound (e.g., this compound, ADU-S100, diABZI)
-
2'3'-cGAMP (for ENPP1 inhibitor testing)
-
96-well white, clear-bottom cell culture plates
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Seed THP-1 reporter cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate overnight.
-
For ENPP1 inhibitors:
-
Pre-treat the cells with serial dilutions of the ENPP1 inhibitor (e.g., this compound) for 1-2 hours.
-
Add a fixed, sub-maximal concentration of 2'3'-cGAMP to the wells.
-
-
For direct STING agonists:
-
Treat the cells with serial dilutions of the STING agonist (e.g., ADU-S100, diABZI).
-
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the fold induction against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a STING pathway modulator in a syngeneic mouse tumor model.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma)
-
Test compound (e.g., this compound, ADU-S100, diABZI, MSA-1) formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant a defined number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., intratumoral, intraperitoneal, or oral).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment and monitoring for a pre-determined period or until the tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, immune cell profiling).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Cytokine Profiling by ELISA
Objective: To quantify the levels of specific cytokines (e.g., IFN-β, TNF-α) in cell culture supernatants or mouse serum following treatment.
Materials:
-
ELISA kit for the cytokine of interest
-
Cell culture supernatants or serum samples from treated and control groups
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well ELISA plate pre-coated with capture antibody
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.
-
Add the standards, control samples, and experimental samples to the wells of the pre-coated ELISA plate.
-
Incubate the plate according to the kit manufacturer's instructions to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody, which binds to a different epitope on the captured cytokine.
-
Incubate and wash the plate.
-
Add a streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.
-
Incubate and wash the plate.
-
Add the substrate solution, which will be converted by the HRP enzyme to produce a colored product.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Conclusion
This compound represents a promising alternative strategy for activating the STING pathway. By inhibiting the negative regulator ENPP1, it leverages the endogenous production of 2'3'-cGAMP to induce a more physiological and potentially sustained immune response compared to the bolus administration of direct STING agonists. The quantitative data, though not from direct head-to-head comparisons in all cases, suggest that potent ENPP1 inhibition can lead to significant STING pathway activation.
The choice between an ENPP1 inhibitor and a direct STING agonist will depend on the specific therapeutic context, including the tumor microenvironment's baseline level of 2'3'-cGAMP and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these different approaches to harnessing the power of the STING pathway in cancer immunotherapy.
References
A Researcher's Guide to In Vitro Controls for ENPP1 Inhibition: A Comparative Look at Enpp-1-IN-1
For researchers, scientists, and drug development professionals investigating the role of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), selecting the appropriate in vitro controls is paramount for robust and reproducible experimental outcomes. This guide provides a comparative analysis of Enpp-1-IN-1, a selective ENPP1 inhibitor, alongside other commonly used alternatives, supported by experimental data and detailed protocols.
ENPP1 has emerged as a critical regulator in various physiological and pathological processes, most notably in cancer immunotherapy through its hydrolysis of the immune signaling molecule cGAMP and in metabolic diseases via its modulation of insulin signaling.[1][2][3][4] this compound is a tool compound frequently used to probe these functions in vitro. This guide will delve into its performance characteristics in comparison to other inhibitors and outline key experimental setups.
Comparative Analysis of ENPP1 Inhibitors
The selection of an appropriate ENPP1 inhibitor for in vitro experiments depends on factors such as potency, selectivity, and the specific experimental context. Below is a comparison of this compound with other known ENPP1 inhibitors.
| Inhibitor | Target(s) | IC50 (ENPP1) | Notes |
| This compound | ENPP1 | Not specified in provided results | Effective selective inhibitor; enhances IFN-β transcription induced by cGAMP.[5] |
| Enpp-1-IN-2 | ENPP1 | 0.26 µM (TG-mAMP assay), 0.48 µM (pNP-TMP assay), 2.0 µM (ATP assay) | Potent inhibitor evaluated by multiple assay methods.[6] |
| Enpp-1-IN-13 | ENPP1, ENPP3 | 1.29 µM (ENPP1), 20.2 µM (ENPP3) | Dual inhibitor with selectivity for ENPP1 over ENPP3.[7] |
| Enpp-1-IN-20 | ENPP1 | 0.09 nM | Highly potent inhibitor with significant in vitro activity in stimulating the STING pathway.[8] |
| Enpp-1-IN-21 | ENPP1, ENPP3 | 0.45 µM (ENPP1), 0.19 µM (ENPP3) | Inhibitor of both ENPP1 and ENPP3.[9] |
| Compound 32 | ENPP1 | IC50 of 4 nM in mouse plasma | A potent phosphonate inhibitor with good pharmacokinetic properties.[10] |
| E-3 (NCI-14465) | ENPP1 | 26.4 µM | Identified through in silico screening and validated in biochemical and cell-based assays.[11] |
Signaling Pathways and Experimental Workflow
To effectively study the impact of ENPP1 inhibition, it is crucial to understand the underlying signaling pathways. ENPP1 primarily functions by hydrolyzing extracellular ATP to AMP and pyrophosphate (PPi) and by degrading the second messenger cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway.[1][2][4][12] Inhibition of ENPP1 is expected to increase extracellular cGAMP levels, leading to enhanced STING-mediated immune responses, and to modulate purinergic signaling by affecting ATP and adenosine levels.
ENPP1 Signaling Pathways
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enpp-1-IN-13 - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Enpp-1-IN-1: A Comparative Analysis of its Cross-reactivity with other Phosphodiesterases
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of Enpp-1-IN-1, a known inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), and its cross-reactivity with other phosphodiesterases (PDEs).
This compound is a valuable tool for studying the biological functions of ENPP1, an enzyme implicated in various physiological and pathological processes, including insulin signaling, bone mineralization, and the regulation of the innate immune response through the cGAS-STING pathway.[1][2] Given the structural similarities among the broader family of phosphodiesterases, assessing the selectivity of an inhibitor is a critical step in its development and application to ensure that observed biological effects are attributable to the inhibition of the intended target.
In the absence of a complete selectivity profile for this compound, this guide will focus on the known inhibitory activity against the ENPP family and provide a framework for the experimental evaluation of its cross-reactivity. We will also draw comparisons with other ENPP1 inhibitors for which more extensive selectivity data is available.
Comparative Selectivity within the ENPP Family
The ENPP family consists of several related ecto-enzymes. For instance, Enpp-1-IN-21, another compound from the same chemical series, has been shown to inhibit both ENPP1 and ENPP3 with IC50 values of 0.45 µM and 0.19 µM, respectively.[5] This highlights the potential for cross-reactivity within the ENPP family and underscores the importance of comprehensive profiling.
The cGAS-STING Signaling Pathway and the Role of ENPP1
To understand the significance of ENPP1 inhibition, it is crucial to consider its role in the cGAS-STING pathway. Cytosolic DNA, a hallmark of cellular damage or viral infection, is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to the Stimulator of Interferon Genes (STING) protein, leading to the production of type I interferons and a subsequent innate immune response. ENPP1 is the primary enzyme responsible for the extracellular degradation of cGAMP, thereby acting as a negative regulator of this pathway.[2] Inhibition of ENPP1 by molecules like this compound can thus enhance STING-mediated immune responses.
Experimental Protocols for Assessing Cross-reactivity
To determine the selectivity of this compound, a series of in vitro enzymatic assays against a panel of purified human phosphodiesterases should be conducted. A typical experimental workflow is outlined below.
Biochemical Assay for Phosphodiesterase Activity
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a panel of purified human phosphodiesterase enzymes.
Materials:
-
Recombinant human phosphodiesterase enzymes (PDE1-12)
-
This compound
-
Appropriate cyclic nucleotide substrates (cAMP or cGMP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection reagents (e.g., commercially available kits such as those based on fluorescence polarization, TR-FRET, or luminescence)
-
96-well or 384-well microplates
-
Plate reader capable of detecting the chosen signal
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute each PDE enzyme and its corresponding substrate to their optimal concentrations in the assay buffer. The substrate concentration is typically at or below the Michaelis-Menten constant (Km) for each enzyme.
-
Assay Reaction: In a microplate, add the PDE enzyme, the serially diluted this compound (or vehicle control), and initiate the reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period, ensuring the reaction proceeds within the linear range.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each PDE.
Conclusion
While this compound is a valuable tool for investigating the role of ENPP1, a comprehensive understanding of its selectivity profile is essential for the accurate interpretation of experimental results. The lack of publicly available cross-reactivity data against the broader phosphodiesterase family represents a significant knowledge gap. The experimental protocol outlined above provides a standard methodology for researchers to independently assess the selectivity of this compound and other inhibitors. Such data is crucial for the development of highly selective ENPP1 inhibitors for therapeutic applications, particularly in the fields of immuno-oncology and metabolic diseases. Researchers are encouraged to perform or request selectivity profiling to ensure the specificity of their findings.
References
In Vivo Validation of ENPP1 Inhibitors: A Comparative Guide to Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor performance of several novel ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase-1) inhibitors. While specific data for a compound designated "Enpp1-IN-1" is not publicly available, this document summarizes preclinical data for other leading ENPP1 inhibitors, offering valuable insights into their therapeutic potential and the methodologies used for their in vivo validation.
The Role of ENPP1 in Cancer and the Rationale for Inhibition
ENPP1 is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway, a critical component of the innate immune system's response to cancer.[1] By hydrolyzing the second messenger cGAMP (cyclic GMP-AMP), ENPP1 dampens the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[1] Furthermore, ENPP1 contributes to an immunosuppressive tumor microenvironment by producing adenosine.[2]
Inhibiting ENPP1 is a promising therapeutic strategy to reactivate the cGAS-STING pathway, thereby promoting an inflammatory tumor microenvironment and enhancing anti-tumor immunity.[1] Preclinical studies have demonstrated that ENPP1 inhibitors can lead to tumor regression, especially when used in combination with immune checkpoint inhibitors.[3][4]
Comparative In Vivo Anti-Tumor Efficacy of ENPP1 Inhibitors
The following tables summarize the in vivo anti-tumor activity of several recently developed ENPP1 inhibitors based on available preclinical data.
| Inhibitor | Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Source |
| ISM5939 | MC38 (colorectal carcinoma) | 30 mg/kg, p.o. BID (monotherapy) | 67% | [3] |
| MC38 (colorectal carcinoma) | 30 mg/kg, p.o. BID + anti-PD-L1 | 96% (vs. 53% with anti-PD-L1 alone) | [3] | |
| MC38 (colorectal carcinoma) | 30 mg/kg, p.o. BID + anti-PD-1 | 68% (vs. 28% with anti-PD-1 alone) | [3] | |
| Unnamed Candidate 1 | CT26 (colorectal cancer) | 25 mg/kg, IV (monotherapy) | 53% | [5] |
| CT26 (colorectal cancer) | 25 mg/kg, IV + anti-PD-L1 | 81% | [5] | |
| Unnamed Candidate 2 | CT26 (colorectal cancer) | 25 mg/kg, p.o. (monotherapy) | 39% | [5] |
| CT26 (colorectal cancer) | 25 mg/kg, p.o. + anti-PD-L1 | 86% | [5] | |
| OC-1 | CT26 & MC38 (syngeneic models) | Oral (monotherapy) | 20-40% | [2] |
| CT26 & MC38 (syngeneic models) | Oral + anti-PD-1 | ~75% | [2] | |
| AVA-NP-695 | 4T1 (breast cancer) | Not specified (monotherapy) | 44% | [4] |
| 4T1 (breast cancer) | Not specified + anti-PD-L1 | ~60% | [4] | |
| ANV5 (ENPP1 overexpressing) | Not specified + Radiation | Complete tumor ablation | [4] | |
| RBS2418 | Hepa1-6 (liver cancer) & GL261-luc (glioblastoma) | Oral | Significant reduction in tumor growth | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of ENPP1 inhibitors' in vivo anti-tumor activity.
Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of ENPP1 inhibitors in immunocompetent mice bearing tumors derived from a syngeneic background, allowing for the assessment of immune-mediated anti-tumor responses.
General Protocol:
-
Cell Culture: Murine cancer cell lines (e.g., CT26, MC38, 4T1, Hepa1-6, GL261-luc) are cultured in appropriate media and conditions.[2][3][4][6]
-
Tumor Implantation: A specific number of cancer cells (typically 1 x 10^5 to 1 x 10^6) are suspended in a physiological solution (e.g., PBS or saline) and injected subcutaneously into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).[2][3]
-
Tumor Growth Monitoring: Once tumors are established and reach a palpable size (e.g., ~100 mm³), tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[2][3]
-
Treatment Administration:
-
Mice are randomized into treatment and control groups.
-
The ENPP1 inhibitor is administered via the specified route (e.g., oral gavage (p.o.) or intravenous injection (IV)) at the indicated dose and schedule.[2][3][5]
-
For combination studies, an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody) is co-administered, typically via intraperitoneal (i.p.) injection.[2][3][5]
-
The control group receives a vehicle solution.
-
-
Efficacy Assessment:
-
Tumor growth is monitored over a defined period (e.g., 15 days).[5]
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Animal body weight and general health are monitored as indicators of toxicity.[2]
-
In some studies, survival is also monitored as a primary or secondary endpoint.[4][6]
-
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens may be harvested for further analysis, such as flow cytometry to assess immune cell infiltration or immunohistochemistry to examine biomarkers of immune activation.
Visualizing the Mechanism and Workflow
ENPP1-STING Signaling Pathway
Caption: The ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibitors.
In Vivo Anti-Tumor Efficacy Experimental Workflow
Caption: Generalized workflow for in vivo validation of anti-tumor activity.
References
Comparative Analysis: Enpp-1-IN-1 vs. siRNA Knockdown for ENPP1 Inhibition
A Guide for Researchers in Immuno-Oncology and Drug Development
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, primarily by hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway.[1][2] By degrading extracellular cGAMP, ENPP1 dampens anti-tumor immune responses, making it a compelling therapeutic target.[3][4] For researchers aiming to study or counteract ENPP1's function, two primary methods are employed: pharmacological inhibition with small molecules like Enpp-1-IN-1 and genetic silencing using small interfering RNA (siRNA).
This guide provides an objective, data-driven comparison of these two methodologies, outlining their respective mechanisms, performance, and ideal applications to assist researchers in selecting the most appropriate tool for their experimental needs.
At a Glance: Key Differences
The choice between a small molecule inhibitor and siRNA knockdown depends largely on the experimental goals. This compound offers a rapid, reversible, and dose-dependent method to block ENPP1's enzymatic activity, making it suitable for both in vitro and in vivo studies. In contrast, siRNA knockdown provides a highly specific way to validate the target's role by reducing the total protein level, which is ideal for cell-based mechanistic studies.
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of ENPP1 |
| Mechanism of Action | Competitively or allosterically binds to the ENPP1 enzyme's active site, directly blocking its catalytic function.[5][6] | Utilizes the RNA interference (RNAi) pathway to target and degrade ENPP1 mRNA, preventing protein synthesis.[7] |
| Target Level | Protein (Post-translational) | mRNA (Pre-translational) |
| Specificity | High for ENPP1, but potential for off-target effects on other phosphodiesterases or ATP-binding proteins. | Very high for the ENPP1 transcript, assuming optimal siRNA sequence design to avoid off-target silencing. |
| Onset & Duration | Rapid onset of action. Effect is maintained as long as the compound is present at a sufficient concentration. | Slower onset (24-72 hours required for protein depletion). Effects are transient, lasting several days until the siRNA is diluted or degraded.[7] |
| Reversibility | Reversible upon washout of the compound. | Not readily reversible; requires new protein synthesis after the siRNA effect wanes. |
| Application | In vitro (cell culture) and in vivo (animal models).[4][8] | Primarily in vitro. In vivo application is more complex, often requiring specialized delivery vehicles like lipid nanoparticles (LNPs).[9] |
| Control | Dose-dependent inhibition.[10] | Dependent on transfection efficiency and siRNA concentration. |
Quantitative Performance Data
Direct comparison of efficacy requires different metrics. For inhibitors, this is typically the half-maximal inhibitory concentration (IC50), while for siRNA, it is the percentage of protein or activity reduction.
| Method | Metric | Value | Cell Line / Conditions | Source |
| This compound | IC50 (cGAMP hydrolysis) | 259.0 nM | Enzymatic Assay (pH 7.4) | [10] |
| IC50 (ATP hydrolysis) | 1328.0 nM | Enzymatic Assay (pH 7.4) | [10] | |
| ENPP1 siRNA | Hydrolase Activity | Significant reduction vs. control | MDA-MB-231 cells | [7] |
| Protein Level | Significantly diminished | MDA-MB-231 cells | [7] | |
| Extracellular cGAMP | Increased levels post-knockdown | PA-1 ovarian cancer cells | [9] |
Signaling Pathway and Experimental Workflow
Understanding the mechanism of ENPP1 action is key to interpreting experimental results. ENPP1 functions extracellularly to limit the paracrine signaling of cGAMP between cancer cells and immune cells in the tumor microenvironment.
Caption: The cGAMP-STING signaling pathway and the inhibitory role of extracellular ENPP1.
A typical experimental workflow to compare these two methods would involve parallel treatments of a target cell line followed by identical downstream analyses to measure ENPP1 levels, activity, and the functional consequence on the STING pathway.
Caption: Comparative workflow for analyzing this compound and ENPP1 siRNA efficacy.
Experimental Protocols
Protocol 1: ENPP1 Knockdown using siRNA and Validation
This protocol describes the transient knockdown of ENPP1 in a cancer cell line and subsequent validation of the knockdown by Western Blot and a functional hydrolase assay.
Materials:
-
Target cells (e.g., MDA-MB-231 human breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ENPP1-targeting siRNA oligos and a non-targeting scramble control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibody against ENPP1 and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Fluorometric ENPP1 activity assay kit
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 25 pmol of siRNA (either ENPP1-targeting or scramble control) into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of transfection reagent into 100 µL of Opti-MEM™ and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex dropwise to the cells in each well.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for ENPP1 and the loading control overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and an imaging system. A significant reduction in the ENPP1 band intensity relative to the scramble control confirms knockdown.[7]
-
-
Hydrolase Activity Assay:
-
Using the remaining cell lysate, measure ENPP1 activity according to the manufacturer's protocol for the fluorometric assay kit.
-
Compare the activity in lysates from ENPP1 siRNA-treated cells to the scramble control. A significant decrease in fluorescence indicates successful functional knockdown.[7][11]
-
Protocol 2: ENPP1 Inhibition using this compound and IC50 Determination
This protocol details how to measure the inhibitory potency of this compound on cGAMP hydrolysis.
Materials:
-
Recombinant human ENPP1 protein
-
This compound compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and ZnCl2)
-
2'3'-cGAMP substrate
-
[³²P]-labeled 2'3'-cGAMP (for radiolabeling method)
-
Thin-Layer Chromatography (TLC) plates (for radiolabeling method)
-
Phosphorimager system
-
96-well plates
-
DMSO for inhibitor dilution
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup:
-
In a 96-well plate, add the serially diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add a fixed concentration of recombinant ENPP1 enzyme (e.g., 3 nM) to each well.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
-
Initiate Reaction: Start the reaction by adding the cGAMP substrate. For IC50 determination, use a fixed concentration (e.g., 5 µM) of cGAMP, which can be spiked with a trace amount of [³²P]-cGAMP.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Reaction Termination and Analysis (TLC Method):
-
Stop the reaction by adding EDTA or by heat inactivation.
-
Spot a small volume of each reaction onto a TLC plate.
-
Develop the TLC plate in an appropriate mobile phase to separate the intact [³²P]-cGAMP from the hydrolyzed [³²P]-AMP product.
-
Dry the plate and expose it to a phosphor screen.
-
-
Data Acquisition and Analysis:
-
Quantify the radioactive spots corresponding to the substrate and product using a phosphorimager.
-
Calculate the percentage of cGAMP hydrolysis for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Conclusion and Recommendations
Both this compound and ENPP1 siRNA are powerful tools for investigating ENPP1 biology.
-
Choose siRNA knockdown for:
-
Unambiguous target validation in specific cell lines.
-
Mechanistic studies where the complete loss of the protein is desired to understand its role in cellular processes.
-
Experiments where potential off-target effects of a small molecule inhibitor are a concern.
-
-
Choose this compound for:
-
Rapid and reversible inhibition of ENPP1 enzymatic activity.
-
Dose-response studies to understand the relationship between enzyme activity and a biological outcome.
-
In vivo studies in animal models to assess the therapeutic potential of ENPP1 inhibition.[8]
-
High-throughput screening assays.
-
By understanding the distinct advantages and limitations of each approach, researchers can design more precise and impactful experiments to unravel the complexities of the ENPP1-STING axis and accelerate the development of novel cancer immunotherapies.
References
- 1. pnas.org [pnas.org]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Enpp-1-IN-1: A Comparative Guide for ENPP1 Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Enpp-1-IN-1 with other available tool compounds for the study of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This document summarizes key performance data, details relevant experimental protocols, and visualizes the critical ENPP1 signaling pathway.
ENPP1 has emerged as a significant therapeutic target, particularly in the fields of oncology and immunology. It is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a critical signaling molecule that activates the STING (stimulator of interferon genes) pathway to initiate an innate immune response.[1][2][3][4] By inhibiting ENPP1, researchers can enhance the cGAMP-STING signaling pathway, thereby promoting anti-tumor immunity.[1][5] this compound is one of several small molecule inhibitors developed to probe the function of ENPP1 and explore its therapeutic potential.
Comparative Analysis of ENPP1 Inhibitors
The landscape of ENPP1 inhibitors is rapidly evolving, with several compounds demonstrating potent and selective activity. This section provides a comparative overview of this compound and other notable inhibitors based on available biochemical assay data. It is important to note that direct comparisons of potency values (e.g., IC50, Ki) should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | IC50 (nM) | Ki (nM) | Assay Substrate | Notes |
| This compound | - | - | - | A reference tool compound.[6] |
| Enpp-1-IN-20 | 8.8 (cell-based) | 0.09 | Not Specified | Demonstrates potent in vitro activity in both biochemical and cell-based assays.[7] |
| ISM5939 | - | - | cGAMP, ATP | High potency and selectivity.[6] |
| STF-1623 | - | - | Not Specified | Exhibits a long tumor residence time.[8][9] |
| SR-8314 | - | 79 | Not Specified | Promotes STING activation.[2] |
| MV-626 | - | - | cGAMP | Prevents cGAMP hydrolysis and increases STING activation.[2] |
| QS1 (quinazoline-piperidine-sulfamide) | 36 | - | ATP | A non-nucleotide inhibitor.[3] |
| Compound 7c (meta-pyridine substituted) | - | 58 | Not Specified | A potent non-nucleotide inhibitor.[2] |
| Compound 4e (quinazolinone-based) | - | - | Not Specified | A novel drug candidate for tumor immunotherapy.[10][11] |
| Compound 18p (pyrrolopyrimidine derivative) | 25 | - | Not Specified | Activates the STING pathway in a concentration-dependent manner.[11] |
| RBS2418 | - | - | Not Specified | A potent and selective, orally bioavailable small-molecule inhibitor.[12] |
| TXN10128 | - | - | Not Specified | An orally administered ENPP1 inhibitor.[12] |
| ZX-8177 | - | - | Not Specified | Shows marked tumor growth inhibition alone or in combination with anti-PD-L1.[12] |
Key Signaling Pathway
ENPP1 plays a crucial role in regulating the cGAS-STING pathway, which is a key component of the innate immune system's response to cancer.
Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.
Experimental Protocols
The following section outlines a generalized protocol for screening ENPP1 inhibitors, based on commonly used fluorescence-based assays.
ENPP1 Inhibitor Screening Assay (Fluorescence Polarization)
This protocol is adapted from methodologies described for commercially available ENPP1 inhibitor screening kits.[13][14][15][16]
Objective: To determine the inhibitory potential of a test compound against ENPP1 activity by measuring the production of AMP or GMP from a suitable substrate.
Materials:
-
Recombinant human ENPP1 enzyme
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.01% Brij-35, pH 7.5)
-
Substrate (e.g., ATP or cGAMP)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., ENPP1 Inhibitor C Assay Reagent)
-
Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay kit containing antibody and tracer)
-
Stop Buffer (e.g., EDTA-containing buffer)
-
384-well, low-volume, black, round-bottom assay plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Also, prepare controls including a no-enzyme control, a no-inhibitor control (vehicle control), and a positive control inhibitor.
-
Enzyme Reaction:
-
Add a defined amount of ENPP1 enzyme to each well of the assay plate containing the test compound or controls.
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (ATP or cGAMP) to all wells.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Stop Buffer to each well.
-
Add the Detection Reagent (antibody and tracer mixture) to each well.
-
Incubate the plate for the recommended time (e.g., 60-90 minutes) at room temperature to allow the antibody-tracer binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.
Caption: A typical experimental workflow for ENPP1 inhibitor screening.
Conclusion
This compound serves as a valuable tool for investigating the biological functions of ENPP1. However, the field has expanded to include a variety of potent and selective inhibitors with diverse chemical scaffolds. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, selectivity, and cell permeability. For researchers aiming to modulate the cGAMP-STING pathway, newer generation inhibitors with well-characterized in vivo activity may offer significant advantages. Careful consideration of the experimental context and a thorough review of the literature are essential when selecting the most appropriate ENPP1 inhibitor for your research.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
Benchmarking ENPP-1-IN-1: A Comparative Guide for Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ENPP-1-IN-1 with other cancer therapeutics, focusing on its performance and mechanism of action. Experimental data is presented to support an objective evaluation, alongside detailed methodologies for key experiments.
The Role of ENPP-1 in Cancer
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a significant role in cancer progression.[1][2][3] Overexpressed in a variety of solid tumors, including breast, colon, liver, and lung cancers, elevated ENPP1 levels are often correlated with a poor prognosis.[1][4][5] The primary mechanism through which ENPP1 contributes to an immunosuppressive tumor microenvironment is by hydrolyzing cyclic GMP-AMP (cGAMP), a crucial signaling molecule.[1][2][6][7] cGAMP is an endogenous activator of the STING (Stimulator of Interferon Genes) pathway, which, when activated, triggers a potent anti-tumor immune response through the production of type I interferons and other inflammatory cytokines.[6][7][8][9][10] By degrading extracellular cGAMP, ENPP1 effectively dampens this innate immune response, allowing cancer cells to evade immune surveillance.[1][2][11] Consequently, inhibiting ENPP1 has emerged as a promising strategy in cancer immunotherapy to reactivate the STING pathway and enhance anti-tumor immunity.[3][4][5]
This compound: An Overview
This compound is a selective inhibitor of the ENPP1 enzyme.[12] By blocking the enzymatic activity of ENPP1, this compound prevents the hydrolysis of cGAMP, leading to increased extracellular cGAMP levels within the tumor microenvironment. This, in turn, activates the STING pathway in surrounding immune cells, promoting an anti-tumor immune response.[12]
Performance Comparison of ENPP-1 Inhibitors
The following table summarizes the available quantitative data for this compound and other notable ENPP-1 inhibitors. It is important to note that the data is compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Target | IC50 / Ki | In Vivo Efficacy (Monotherapy) | In Vivo Efficacy (Combination Therapy) |
| This compound | ENPP-1 | - | Data not available | Data not available |
| ENPP-1-IN-2 | ENPP-1 | IC50: 0.26 µM (TG-mAMP assay), 0.48 µM (pNP-TMP assay), 2.0 µM (ATP assay)[13] | Data not available | Data not available |
| STF-1623 | ENPP-1 | Ki < 2 nM[9] | Delays tumor growth in a breast cancer mouse model.[9] | Synergistic effect with anti-PD-L1 in colorectal cancer models.[14] |
| RBS2418 | ENPP-1 | Ki = 0.14 nM (cGAMP), 0.13 nM (ATP)[15] | Significant reduction in tumor growth in liver and glioblastoma mouse models.[15] | Currently in Phase 1/2 clinical trials in combination with Pembrolizumab.[16] |
| TXN10128 | ENPP-1 | - | - | Synergistic growth inhibition with anti-PD-L1 in a preclinical colon cancer model.[5] |
| SR-8541A | ENPP-1 | Ki = 0.079 µM[17] | - | Phase 2 clinical trial in combination with Botensilimab and Balstilimab for colorectal cancer.[16] |
| ISM5939 | ENPP-1 | - | Robust anti-tumor efficacy in in vivo studies.[18] | Potentiates the effects of checkpoint inhibitors, DNA-damaging chemotherapies, and PARP inhibitors in preclinical models.[19] |
| OC-1 | ENPP-1 | Ki < 10 nM[20] | 20-40% tumor growth inhibition (TGI) in syngeneic mouse tumor models.[20] | ~75% TGI when combined with an anti-PD-1 antibody.[20] |
Comparison with Other Cancer Therapeutics
Beyond direct ENPP-1 inhibitors, it is crucial to benchmark this compound against other immunotherapeutic strategies that modulate the cGAS-STING pathway.
| Therapeutic Class | Mechanism of Action | Advantages | Disadvantages |
| ENPP-1 Inhibitors | Indirectly activate STING by preventing cGAMP hydrolysis, leading to localized and sustained STING activation. | Targeted to the tumor microenvironment, potentially better safety profile than systemic STING agonists.[14] | Efficacy may depend on the level of endogenous cGAMP production by tumor cells. |
| STING Agonists | Directly activate the STING pathway, leading to a robust but potentially transient immune response.[21][22] | Potent activation of the innate immune system.[21] | Systemic administration can lead to toxicity; often require intratumoral injection.[5] |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | Block inhibitory signals on T cells, enhancing the adaptive immune response. | Proven clinical efficacy in a range of cancers. | Only effective in a subset of patients, often those with pre-existing T-cell infiltration ("hot" tumors).[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
ENPP-1 Enzymatic Activity Assay (cGAMP Hydrolysis)
This assay measures the ability of an inhibitor to block the hydrolysis of cGAMP by ENPP1.
-
Reagents and Materials: Recombinant human ENPP1, 2',3'-cGAMP, [³²P]-labeled 2',3'-cGAMP, ENPP-1 inhibitor (e.g., this compound), assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂, pH 7.4), thin-layer chromatography (TLC) plates.
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, a fixed concentration of ENPP1 (e.g., 3 nM), and varying concentrations of the inhibitor. b. Initiate the reaction by adding a mixture of cGAMP and a trace amount of [³²P]cGAMP (e.g., 5 µM total cGAMP). c. Incubate the reaction at 37°C for a specified time. d. Stop the reaction by adding EDTA. e. Spot the reaction mixture onto a TLC plate and separate the substrate (cGAMP) from the product (AMP and GMP). f. Visualize the radiolabeled species using a phosphorimager and quantify the percentage of cGAMP hydrolysis.
-
Data Analysis: Calculate the inhibitor's IC50 or Ki value by fitting the dose-response data to a suitable model.
Cell-Based STING Activation Assay
This assay determines the ability of an ENPP-1 inhibitor to enhance STING signaling in the presence of cGAMP.
-
Cell Line: A reporter cell line, such as THP-1-Dual™ cells, which express an IRF-inducible secreted embryonic alkaline phosphatase (SEAP) and an NF-κB-inducible luciferase.
-
Procedure: a. Seed the reporter cells in a 96-well plate. b. Treat the cells with varying concentrations of the ENPP-1 inhibitor in the presence of a suboptimal concentration of cGAMP. c. Incubate for 24 hours. d. Measure SEAP activity in the supernatant using a colorimetric substrate (e.g., QUANTI-Blue™). e. Measure luciferase activity from the cell lysate using a luciferase assay reagent.
-
Data Analysis: Plot the fold-change in reporter gene expression as a function of inhibitor concentration to determine the EC50 value.
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of an ENPP-1 inhibitor in a mouse model of cancer.
-
Animal Model: Syngeneic mouse models (e.g., BALB/c mice bearing CT26 colon carcinoma cells or C57BL/6 mice bearing MC38 colon adenocarcinoma cells) are commonly used to ensure a competent immune system.
-
Procedure: a. Inject tumor cells subcutaneously into the flank of the mice. b. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, ENPP-1 inhibitor alone, anti-PD-1 antibody alone, combination of ENPP-1 inhibitor and anti-PD-1 antibody). c. Administer the treatments according to the desired schedule (e.g., oral gavage for the ENPP-1 inhibitor, intraperitoneal injection for the antibody). d. Measure tumor volume and body weight regularly (e.g., 2-3 times per week). e. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: The ENPP-1/cGAMP-STING signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for evaluating ENPP-1 inhibitors.
Caption: Logical comparison of ENPP-1 inhibitors with other immunotherapies.
References
- 1. ENPP1 | Insilico Medicine [insilico.com]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [bio-protocol.org]
- 9. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 19. Insilico Medicine's AI Designs ENPP1 Inhibitor for Immune Modulation in Cancer [biopharmatrend.com]
- 20. ascopubs.org [ascopubs.org]
- 21. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Enpp-1-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Enpp-1-IN-1, a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
This compound is an effective and selective inhibitor of ENPP1, a key enzyme in various biological pathways.[1] Its use in research, particularly in cancer immunotherapy and STING-mediated cancer treatment, is growing.[2][3][4] As with any chemical compound, understanding its properties and handling requirements is the first step towards safe usage and disposal.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. This data, summarized from various suppliers, provides a snapshot of its key characteristics.
| Property | Value |
| Molecular Formula | C₁₇H₁₇N₃O₃S[5] |
| Molecular Weight | 343.40 g/mol [6][7] |
| CAS Number | 2289728-58-9[5] |
| Appearance | Powder |
| Solubility | Soluble in DMSO[5][6][7][8] |
| Insoluble in water and ethanol[7] | |
| Storage | Powder: -20°C for 3 years[7][8] |
| In solvent: -80°C for up to 2 years[1] |
Disposal Protocol: A Step-by-Step Guide
While specific institutional guidelines should always be followed, the following protocol outlines the general steps for the safe disposal of this compound. This procedure is based on standard laboratory practices for chemical waste disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in any form (powder or solution).
2. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous chemical waste container. Do not mix with other incompatible waste streams.
-
Liquid Waste: Solutions of this compound, typically in DMSO, should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as solid hazardous waste.
3. Container Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any solvents used (e.g., "this compound in DMSO"). Include the appropriate hazard symbols as required by your institution's safety protocols.
4. Storage of Waste:
-
Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
5. Final Disposal:
-
The final disposal of the collected hazardous waste must be conducted by a licensed and qualified hazardous waste management company. They will ensure the material is disposed of in accordance with all local, state, and federal regulations.
Experimental Workflow for Disposal
The logical flow of the disposal process is crucial for ensuring safety and compliance. The following diagram illustrates the decision-making and action steps involved in the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these guidelines, laboratories can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific safety and disposal protocols for comprehensive guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis [mdpi.com]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Enpp-1-IN-14 | PDE | TargetMol [targetmol.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
